CDK7 ligand 2
Description
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Properties
Molecular Formula |
C26H30N6O4 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
4-[[5-[[(1S)-2-(dimethylamino)-1-phenylethyl]carbamoyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-d]pyrazol-3-yl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C26H30N6O4/c1-26(2)21-19(22(30-29-21)28-23(33)17-10-12-18(13-11-17)24(34)35)14-32(26)25(36)27-20(15-31(3)4)16-8-6-5-7-9-16/h5-13,20H,14-15H2,1-4H3,(H,27,36)(H,34,35)(H2,28,29,30,33)/t20-/m1/s1 |
InChI Key |
FWPHDQJJYVZOKA-HXUWFJFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Potent CDK7 Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] This technical guide provides an in-depth overview of the discovery and synthesis of a representative covalent CDK7 inhibitor, YKL-5-124, and other key ligands. It details the methodologies for crucial experiments, presents comparative quantitative data for prominent inhibitors, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Role of CDK7 in Cellular Proliferation and Transcription
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK).[1][3] The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][3][4] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for the initiation and elongation of transcription.[1][5][6] Given its central role in these fundamental cellular processes, dysregulation of CDK7 activity is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.[7][8]
The CDK7 Signaling Pathway
CDK7's dual functions place it at the nexus of cell cycle control and gene expression. Its inhibition can lead to cell cycle arrest and the suppression of key oncogenes. The following diagram illustrates the central role of CDK7.
Caption: The dual roles of the CDK7/Cyclin H/MAT1 complex in cell cycle and transcription.
Discovery and Synthesis of CDK7 Inhibitors
The quest for selective CDK7 inhibitors has led to the development of both covalent and non-covalent small molecules.
Covalent Inhibitors: A Case Study of YKL-5-124
YKL-5-124 was designed as a selective, covalent inhibitor of CDK7.[9] Its design leveraged the structural information of existing kinase inhibitors, combining the covalent warhead of THZ1 with the pyrrolidinopyrazole core of a PAK4 inhibitor that also showed CDK7 activity.[9] This approach resulted in a compound that forms a covalent bond with Cys312, a residue located outside the ATP-binding pocket of CDK7.[7][10]
The synthesis of YKL-5-124 is a multi-step process, a generalized workflow for which is presented below.
Caption: Generalized synthetic workflow for a covalent CDK7 inhibitor like YKL-5-124.
A more detailed, specific synthesis was reported involving the reaction of a pyrrolidinopyrazole intermediate with 4-nitrobenzoyl chloride, followed by reduction and subsequent reaction to yield YKL-5-124.[9]
Other Notable CDK7 Inhibitors
Several other small molecule inhibitors of CDK7 have been developed, including both covalent and non-covalent binders. These compounds, such as THZ1, SY-1365, BS-181, and Cdk7-IN-8, have been instrumental in elucidating the biological functions of CDK7 and are being investigated for their therapeutic potential.[4][7][11]
Quantitative Data of CDK7 Inhibitors
The potency and selectivity of various CDK7 inhibitors have been characterized through enzymatic and cell-based assays. The following tables summarize key quantitative data for several prominent compounds.
| Inhibitor | Type | IC50 (Enzymatic) | Cell Line | IC50 (Cell-based) | Reference |
| THZ1 | Covalent | 6.91 nM | Jurkat | ~50 nM | [7] |
| YKL-5-124 | Covalent | 2.2 nM (Ki) | HAP1 | ~100 nM | [10][12] |
| SY-1365 | Covalent | - | - | - | [7] |
| BS-181 | Non-covalent | 21 nM | Various | 0.2-0.3 µM | [4] |
| ICEC0942 | Non-covalent | 40 nM | Various | 0.2-0.3 µM | [4] |
| Cdk7-IN-8 | - | - | HCT116 | 16.21 nM | [13] |
| SNS-032 | Non-covalent | 62 nM (CDK7) | - | - | [11] |
Note: IC50 values can vary based on the specific experimental conditions and cell lines used.[14]
| Inhibitor | Animal Model | Tumor Cell Line | Dosage and Administration | Outcome | Reference |
| Cdk7-IN-8 | Male BALB/c nude mice | HCT116 | 25 mg/kg, p.o., qd, for 21 days | 81.9% Tumor Growth Inhibition (TGI) | [13] |
Experimental Protocols
The characterization of CDK7 inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Western Blot Analysis of RNAPII CTD Phosphorylation
This assay directly assesses the inhibition of CDK7's transcriptional activity.
-
Principle: CDK7 phosphorylates serine residues (primarily Ser5 and Ser7) of the RNA Polymerase II C-terminal domain (CTD). Inhibition of CDK7 leads to a dose- and time-dependent decrease in these phosphorylation levels.[14]
-
Protocol:
-
Cell Culture and Treatment: Plate cancer cells and treat with varying concentrations of the CDK7 inhibitor for a specified duration.
-
Lysis: Harvest cells and prepare whole-cell lysates.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for total RNAPII and phosphorylated forms (p-Ser5, p-Ser7).
-
Detection: Use secondary antibodies and a detection reagent to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated RNAPII.
-
Cell Viability and Proliferation Assays
These assays measure the functional consequences of CDK7 inhibition on cancer cells.
-
Principle: Inhibition of CDK7-mediated transcription and cell cycle progression leads to decreased cell proliferation and viability.[14]
-
Common Assays:
-
Protocol (WST-8/CCK-8):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[13]
-
Compound Treatment: Treat cells with a serial dilution of the CDK7 inhibitor for a set period (e.g., 72 hours).[13]
-
Reagent Addition: Add WST-8/CCK-8 solution to each well and incubate.[13]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[13]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[13]
-
Cell Cycle Analysis
This assay determines the effect of CDK7 inhibition on cell cycle progression.
-
Principle: CDK7 inhibition is expected to cause cell cycle arrest, typically at the G1/S transition.[12]
-
Protocol:
-
Treatment: Treat cells with the CDK7 inhibitor for a specified time (e.g., 24 hours).[14]
-
Fixation: Harvest and fix the cells in ice-cold 70% ethanol.[14]
-
Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
The following diagram outlines a typical workflow for screening and validating CDK7 inhibitors.
Caption: A standard workflow for the preclinical evaluation of CDK7 inhibitors.
Conclusion
The development of potent and selective CDK7 inhibitors represents a promising avenue for cancer therapy. Through rational design and comprehensive preclinical evaluation, compounds like YKL-5-124 have demonstrated on-target engagement and significant anti-proliferative effects. The experimental protocols and data presented in this guide provide a framework for the continued discovery and characterization of novel CDK7-targeted therapies. Future work will likely focus on optimizing the pharmacokinetic properties of these inhibitors and exploring their efficacy in combination with other anti-cancer agents.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 12. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
"CDK7 ligand 2" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction to CDK7 and Its Role in Disease
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle regulation and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation. Given its dual function, dysregulation of CDK7 activity is implicated in various cancers, making it a compelling therapeutic target.
CDK7 Ligand 2 (Compound A6): A Key Building Block for Targeted Protein Degradation
"this compound," also identified as Compound A6, is a crucial chemical entity designed as a high-affinity binder to CDK7. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. By incorporating this compound as the CDK7-binding moiety, researchers can create potent and selective degraders of the CDK7 protein.
Chemical Structure and Properties
The chemical structure and key properties of this compound (Compound A6) are detailed below.
Chemical Structure:
Caption: Chemical structure and properties of this compound (Compound A6).
Quantitative Data Summary
While the primary literature does not provide direct inhibitory activity for this compound (Compound A6) itself, it serves as the warhead for a series of potent CDK7-degrading PROTACs. The following table summarizes the in vitro inhibitory and degradation activity of a representative PROTAC, JWZ-5-13 (also referred to as compound 17 in the source literature) , which incorporates this compound. This data highlights the utility of this compound in creating effective CDK7-targeted therapeutics.[1]
| Compound | Target | Assay Type | IC50 (nM) | DC50 (nM) in Jurkat cells (6h) |
| JWZ-5-13 (PROTAC) | CDK7 | In vitro kinase assay | 5.6 | ~100 |
Note: The in vitro CDK7 inhibition of VHL-recruiting bivalent molecules synthesized from Compound A6 ranged from 5.6 nM to 20.3 nM. JWZ-5-13 (compound 17) demonstrated efficient, dose-dependent degradation of CDK7 in Jurkat cells.[1]
Signaling Pathway and Mechanism of Action
CDK7 plays a crucial role in both the cell cycle and transcription. The diagrams below illustrate the CDK7 signaling pathway and the mechanism of action of PROTACs derived from this compound.
Caption: CDK7's dual role in cell cycle and transcription.
References
The Advent of CDK7 Degraders: A Technical Guide to PROTAC Development from a Precursor Ligand
For Researchers, Scientists, and Drug Development Professionals
The strategic degradation of Cyclin-Dependent Kinase 7 (CDK7) has emerged as a promising therapeutic avenue in oncology. As a key regulator of both the cell cycle and transcription, CDK7 presents a compelling target for intervention.[1][2] Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to eliminate CDK7, surmounting some of the limitations of traditional kinase inhibitors.[3] This technical guide details the use of a representative ATP-competitive CDK7 ligand as a precursor for the development of potent and selective CDK7-degrading PROTACs, providing an in-depth look at the underlying signaling pathways, experimental methodologies, and critical data interpretation.
Core Concepts: PROTACs and CDK7 Function
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.[4] They consist of three key components: a ligand that binds to the protein of interest (in this case, CDK7), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a flexible linker that connects the two.[4][5] This tripartite complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6]
CDK7 plays a dual role in cellular function. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][7] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription.[2][8] This dual functionality makes CDK7 a linchpin in the proliferation of cancer cells.
From Ligand to Degrader: A Representative PROTAC Synthesis
The development of a CDK7 PROTAC begins with a potent and selective ligand that can be chemically modified to be incorporated into the PROTAC structure. For the purposes of this guide, we will consider a representative ATP-competitive CDK7 binder as our precursor, analogous to those used in the development of reported CDK7 degraders.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for representative CDK7 PROTACs, showcasing their efficacy in vitro and in cellular assays.
Table 1: In Vitro CDK7 Inhibition
| Compound | CDK7 Ligand Precursor | E3 Ligase Ligand | Linker Type | In Vitro CDK7 IC50 (nM) |
| Compound 17 | ATP-competitive binder | VHL | Alkyne | 21.1 |
| JWZ-5-13 | ATP-competitive binder | VHL | PEG/Alkyl | Not explicitly stated, but potent |
| 17-Neg (Control) | ATP-competitive binder | Inactive VHL | Alkyne | 21.1 |
Data compiled from published research.[2]
Table 2: Cellular Degradation of CDK7
| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | CDK7 Degradation (%) |
| Compound 17 | Jurkat | 0.1 | 16 | ~95% |
| Compound 17 | Jurkat | 1 | 16 | ~95% |
| JWZ-5-13 | Multiple Cancer Cell Lines | Varies | Varies | Significant |
| 17-Neg (Control) | Jurkat | 1 | 16 | No degradation |
Data compiled from published research.[2]
Experimental Protocols
The following are detailed methodologies for key experiments in the development and evaluation of CDK7 PROTACs.
Protocol 1: Synthesis of a VHL-based CDK7 PROTAC
This protocol outlines the general steps for coupling a CDK7 ligand precursor to a VHL ligand via an amide bond, a common strategy in PROTAC synthesis.[2][9]
Materials:
-
CDK7 ligand precursor with a carboxylic acid handle
-
VHL ligand with an amine handle (e.g., (S, R, S)-AHPC-Me)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard workup and purification reagents (Ethyl acetate (B1210297), LiCl solution, NaHCO3 solution, brine, Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the CDK7 ligand precursor (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the VHL ligand-linker amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product by flash column chromatography.
Protocol 2: Western Blot Analysis of CDK7 Degradation
This protocol describes the evaluation of CDK7 protein levels in cells following PROTAC treatment.[10]
Materials:
-
Cancer cell line (e.g., Jurkat)
-
CDK7 PROTAC and negative control
-
Cell culture medium and supplements
-
PBS (Phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-CDK7, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the CDK7 PROTAC and the inactive control for the desired time period (e.g., 16 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK7 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the CDK7 signal to the loading control.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the CDK7 signaling pathway, the PROTAC mechanism of action, and the experimental workflow.
Caption: CDK7's dual role in cell cycle and transcription.
References
- 1. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDKs in cancer therapy: advances in PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
"CDK7 ligand 2" binding affinity and kinetics
An In-depth Technical Guide on the Binding Affinity and Kinetics of a Representative CDK7 Ligand: THZ1
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2] It acts as a CDK-activating kinase (CAK), phosphorylating other CDKs to control cell cycle progression, and as a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) to initiate transcription.[2][3][4] Given its central role in processes frequently deregulated in cancer, CDK7 has emerged as a significant target for therapeutic intervention.
The term "CDK7 ligand 2" is often used to describe a chemical moiety for building PROteolysis TArgeting Chimeras (PROTACs) and does not refer to a single, well-characterized molecule with extensive public data. This guide, therefore, focuses on THZ1 , a potent and selective covalent inhibitor of CDK7, as a representative ligand to provide researchers, scientists, and drug development professionals with a detailed understanding of the principles and methodologies for characterizing such compounds.[5][6][7] THZ1 achieves its high potency and selectivity by forming an irreversible covalent bond with a unique cysteine residue (Cys312) located near the ATP-binding pocket of CDK7.[3][5][6]
Binding Affinity and Kinetics
The interaction of THZ1 with CDK7 is characterized by high affinity and a covalent, irreversible binding mechanism. This leads to sustained and potent inhibition of the kinase's activity.
Quantitative Binding Affinity Data
The affinity of THZ1 for CDK7 has been determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values highlight its potency.
| Parameter | Value (nM) | Assay Type | Target Complex | Reference(s) |
| IC50 | 3.2 | In Vitro Kinase Assay | Recombinant CDK7 | [1][5][6][7] |
| Kd | 3.2 | LanthaScreen® Eu Kinase Binding Assay | Recombinant CDK7 | [8] |
| Cellular IC50 | 0.55 - 101.2 | Cell Viability/Proliferation Assays | Varies by cell line (e.g., Jurkat, Loucy, NALM6) | [6][9] |
Binding Kinetics and Covalent Inhibition
THZ1's mechanism involves time-dependent, irreversible inhibition, a hallmark of covalent inhibitors. Its acrylamide (B121943) moiety forms a permanent bond with Cys312 of CDK7.[3]
| Parameter | Description | Evidence/Value | Reference(s) |
| Mechanism | Covalent, Irreversible | Forms a covalent bond with Cysteine 312 (Cys312) on CDK7. | [3][4][10] |
| Time-Dependence | Inhibitory activity increases with longer pre-incubation times before ATP addition. | Confirmed via LanthaScreen® and in vitro kinase assays. | [11][12] |
| Kinetic Rate (k_inact_) | A related, faster-acting inhibitor (YKL-5-124) has a k_inact_ of 103 µM⁻¹s⁻¹, compared to ~9 µM⁻¹s⁻¹ for THZ1, providing a kinetic benchmark. | Comparative kinetic analysis. | [13] |
| Irreversibility | Inhibition is sustained even after the compound is removed from the surrounding medium. | Demonstrated in cellular washout experiments. | [12] |
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the binding affinity and kinetics of covalent CDK7 inhibitors like THZ1.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the enzymatic activity of CDK7 in the presence of an inhibitor.
-
Objective: To determine the concentration of the inhibitor required to reduce CDK7 kinase activity by 50%.
-
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex.[4]
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[4]
-
ATP solution.
-
Substrate: A peptide derived from the RNA Polymerase II CTD.[4][10]
-
THZ1 (or test compound) serially diluted in DMSO.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit, which measures ADP production as a proxy for kinase activity.[4]
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of THZ1 in DMSO.
-
In a 384-well plate, add the kinase buffer, the diluted THZ1, and the CDK7 enzyme solution.
-
To assess time-dependent inhibition, pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 60 minutes) at room temperature.[11]
-
Initiate the kinase reaction by adding the substrate/ATP solution. The final ATP concentration should be close to its Michaelis constant (Km) for CDK7.[4][10]
-
Allow the reaction to proceed for a set time (e.g., 1 hour) at 30°C.[4]
-
Stop the reaction and add the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Measure the resulting luminescence using a plate reader.
-
Calculate the percent inhibition for each THZ1 concentration relative to a DMSO vehicle control and fit the data to a dose-response curve to determine the IC50 value.[4]
-
LanthaScreen® Eu Kinase Binding Assay (Kd Determination)
This assay measures the binding affinity of the inhibitor to the kinase directly.
-
Objective: To determine the dissociation constant (Kd) and confirm time-dependent binding.
-
Methodology: This is a proprietary time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It involves a europium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.
-
Procedure:
-
The recombinant CDK7 complex is incubated with the Eu-labeled antibody, the fluorescent tracer, and varying concentrations of THZ1.[12]
-
To demonstrate time-dependence, measurements are taken at multiple time points (e.g., 20, 60, and 180 minutes).[11][12]
-
The TR-FRET signal is read on a compatible plate reader.
-
The data is used to calculate the affinity (Kd) of THZ1 for CDK7. A decrease in the apparent affinity over time is indicative of covalent bond formation.[12]
-
Cellular Washout Assay (Confirmation of Irreversibility)
This experiment is crucial for demonstrating that an inhibitor binds irreversibly within a cellular context.
-
Objective: To assess whether the inhibition of CDK7's downstream signaling is sustained after the removal of the inhibitor.
-
Procedure:
-
Culture cells (e.g., Jurkat T-ALL cells) and treat them with a potent concentration of THZ1 or a DMSO control for a sufficient duration (e.g., 4 hours) to ensure target engagement.[12]
-
Washout Step: Remove the inhibitor-containing medium, wash the cells multiple times with fresh, pre-warmed medium to remove any unbound compound.
-
Resuspend the cells in fresh, inhibitor-free medium.
-
Collect cell samples at various time points post-washout (e.g., 0, 2, 4, 6 hours).[12]
-
Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of CDK7 substrates, such as Serine 5 on the RNAPII CTD.[12]
-
Sustained suppression of RNAPII phosphorylation at later time points, long after the compound has been washed away, confirms irreversible inhibition.[12]
-
Visualizations
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in CDK7 inhibitor characterization.
References
- 1. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. THZ1 | CDK | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 9. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: In Silico Modeling of Ligand Binding to Cyclin-Dependent Kinase 7 (CDK7)
A Technical Guide for Researchers and Drug Development Professionals
Abstract: Cyclin-dependent kinase 7 (CDK7) is a pivotal therapeutic target in oncology due to its dual function in regulating the cell cycle and gene transcription.[1][2] Its dysregulation is implicated in numerous cancers, making the development of selective inhibitors a key focus of modern drug discovery.[1][3] In silico modeling provides a powerful, cost-effective framework for understanding the molecular interactions that govern ligand binding and for guiding the design of potent and selective inhibitors. This technical guide outlines a comprehensive workflow for modeling the binding of a ligand to the CDK7 active site. As the specific entity "CDK7 ligand 2" is not documented in scientific literature, this paper will use Samuraciclib (CT7001) , a selective, non-covalent CDK7 inhibitor currently in clinical trials, as a representative case study to demonstrate the core principles and methodologies.[1][4][5][6]
Introduction to the System Components
A thorough understanding of both the protein target and the ligand is fundamental to any successful in silico modeling study.
The Receptor: Cyclin-Dependent Kinase 7 (CDK7)
CDK7 is a serine/threonine kinase that belongs to the cyclin-dependent kinase family.[7] It forms a heterotrimeric complex with Cyclin H and MAT1, known as the CDK-Activating Kinase (CAK), which is essential for its full activity.[7][8] The kinase domain of CDK7 contains a conserved ATP-binding site located in the cleft between its N-terminal and C-terminal lobes.[9][10] This pocket is the primary target for ATP-competitive inhibitors. The binding and inhibition are dictated by interactions with key amino acid residues within this site.
| Key Residues in the CDK7 ATP-Binding Site | Role in Ligand Interaction |
| Met94, Glu95 | Forms hydrogen bonds with the ligand (Hinge Region).[11] |
| Phe91 | Gatekeeper residue, influences the size and shape of the pocket.[12] |
| Asp155 | Part of the conserved DFG motif, crucial for catalysis.[11] |
| Thr96, Asp97 | Forms hydrogen bonds and electrostatic interactions.[11] |
| Leu18, Val100 | Contribute to hydrophobic interactions within the pocket.[13][14] |
| Cys312 | An atypical residue outside the kinase domain that can be targeted by covalent inhibitors.[11] |
The Ligand: Samuraciclib (CT7001) - A Case Study
Samuraciclib (also known as CT7001 or ICEC0942) is a potent, selective, and orally bioavailable ATP-competitive inhibitor of CDK7.[6][15][16][17][18] It has demonstrated significant anti-tumor effects in preclinical models of breast and colorectal cancer and is being evaluated in clinical trials for advanced solid tumors.[4][6][15] Its non-covalent binding mechanism makes it an ideal candidate for demonstrating standard molecular docking and dynamics simulation protocols.
| Property | Value |
| IUPAC Name | (3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol[4] |
| Molecular Formula | C₂₂H₃₀N₆O[4] |
| Molecular Weight | 394.5 g/mol [4] |
| CDK7 IC₅₀ | ~41 nM[15][16][17] |
| Selectivity | Displays 15-fold selectivity over CDK2 (IC₅₀ = 578 nM) and greater selectivity over CDK1, CDK5, and CDK9.[15][16][17] |
In Silico Modeling: A Strategic Workflow
The process of modeling a protein-ligand interaction involves a sequence of computational experiments designed to predict and analyze the binding event at an atomic level. The workflow begins with preparing the system components, proceeds to predicting the binding pose, and culminates in assessing the stability and energetics of the complex.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Samuraciclib | C22H30N6O | CID 91844733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. LigParGen Server [zarbi.chem.yale.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Inhibitor’s-Eye View of the ATP-Binding Site of CDKs in Different Regulatory States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. MM/PBSA Free Energy Calculation Guide | PDF | Chemistry | Physical Chemistry [scribd.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 18. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols: Conjugation of CDK7 Ligands to E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome. This document provides detailed protocols and application notes for the conjugation of "CDK7 ligand 2," a Cyclin-Dependent Kinase 7 (CDK7) inhibitor, to ligands for the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases to generate potent and selective CDK7 degraders.
CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target in oncology.[1] The development of CDK7-targeting PROTACs offers a novel therapeutic strategy by eliminating the CDK7 protein, which can overcome resistance mechanisms associated with traditional kinase inhibitors.[2]
Signaling Pathway and Mechanism of Action
The fundamental principle of a CDK7-targeting PROTAC is to induce the formation of a ternary complex between CDK7 and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of CDK7. The resulting polyubiquitinated CDK7 is then recognized and degraded by the 26S proteasome.[1]
Caption: Mechanism of action for a CDK7-targeting PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a VHL-based CDK7 PROTAC
This protocol describes the synthesis of a CDK7 degrader by conjugating a CDK7 ligand to a VHL E3 ligase ligand using a polyethylene (B3416737) glycol (PEG) linker. The synthesis involves a HATU-mediated amide coupling reaction.[3]
Materials:
-
CDK7 Ligand with a carboxylic acid handle
-
VHL Ligand-Linker-NH2 (e.g., with a PEG linker)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Procedure:
-
Dissolve the CDK7 ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the VHL Ligand-Linker-NH2 (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield the final CDK7-VHL PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of a CRBN-based CDK7 PROTAC
This protocol outlines the synthesis of a CDK7 degrader using a CRBN E3 ligase ligand, such as pomalidomide, with an appropriate linker.
Materials:
-
CDK7 Ligand with a suitable reactive group (e.g., an amine or carboxylic acid)
-
Pomalidomide derivative with a linker and a complementary reactive group
-
Coupling reagents (e.g., HATU, HOBt) or reagents for other conjugation chemistries (e.g., copper-catalyzed azide-alkyne cycloaddition - "click chemistry").
-
Appropriate solvents and purification materials as described in Protocol 1.
Procedure:
The general procedure follows the principles of amide bond formation or other bioconjugation reactions. The choice of reagents and reaction conditions will depend on the specific functional groups on the CDK7 ligand and the CRBN ligand-linker. A general amide coupling procedure is as follows:
-
To a solution of the carboxylic acid-containing component (CDK7 ligand or CRBN ligand-linker, 1.0 eq.) in an anhydrous solvent like DMF, add a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (3.0 eq.).
-
Stir the mixture for approximately 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing component (the corresponding conjugation partner, 1.1 eq.).
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1 to isolate the desired CDK7-CRBN PROTAC.
-
Characterize the final conjugate using standard analytical techniques (NMR, HRMS).
Caption: General workflow for the synthesis of CDK7 PROTACs.
Protocol 3: Western Blot Analysis of CDK7 Degradation
This protocol is used to assess the ability of the synthesized PROTACs to induce the degradation of CDK7 in a cellular context.
Materials:
-
Cancer cell line expressing CDK7 (e.g., Jurkat, MV4-11)[3]
-
Cell culture medium and supplements
-
Synthesized CDK7 PROTAC and control compounds (e.g., CDK7 inhibitor alone, E3 ligase ligand alone)
-
DMSO (for compound dilution)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-CDK7, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the CDK7 PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include vehicle (DMSO) and negative controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK7 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the extent of CDK7 degradation relative to the loading control.
Protocol 4: Cell Viability Assay
This assay determines the effect of CDK7 degradation on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., Jurkat, MV4-11)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the CDK7 PROTAC and control compounds.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Quantitative Data Summary
The following tables summarize representative data for CDK7-targeting PROTACs.
Table 1: In Vitro CDK7 Inhibition
| Compound | Target E3 Ligase | Linker Type | CDK7 IC50 (nM) | Reference |
| YKL-5-124 | - | - | 2.2 (K_i) | [3] |
| PROTAC 10 | VHL | Short Carbon | 5.6 | [3] |
| PROTAC (VHL-based) | VHL | PEG | 20.3 | [3] |
Table 2: CDK7 Degradation and Cell Viability
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Anti-proliferative IC50 (µM) | Reference |
| PROTAC 13i | MV4-11 | Not Reported | >75% at 1 µM | 0.096 | [4] |
| PROTAC 13i | MOLM-13 | Not Reported | >75% at 1 µM | 0.072 | [4] |
| JWZ-5-13 | Jurkat | <100 | >90% at 1 µM | Potent Inhibition | [2][3] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Conclusion
The conjugation of CDK7 ligands to E3 ligase ligands represents a promising strategy for the development of novel cancer therapeutics. The protocols and data presented here provide a framework for the synthesis, characterization, and biological evaluation of CDK7-targeting PROTACs. The choice of E3 ligase, linker length, and attachment points are critical parameters that need to be optimized to achieve potent and selective degradation of CDK7. Further studies are warranted to explore the full therapeutic potential of this approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of bivalent small molecule degraders of cyclin-dependent kinase 7 (CDK7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel co-degradation CK1α and CDK7/9 PROTACs with p53 activation for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CDK7 Inhibition in Pancreatic Ductal Adenocarcinoma (PDAC) Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its resistance to conventional therapies.[1][2] Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in PDAC. CDK7 is a key regulator of two fundamental cellular processes: cell cycle progression and gene transcription.[3][4] Its overexpression is linked to poor prognosis in PDAC patients.[3][5]
This document provides detailed application notes and protocols for studying the effects of CDK7 ligands, specifically small molecule inhibitors, in PDAC cell lines. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for pancreatic cancer. The protocols and data are based on studies using well-characterized CDK7 inhibitors such as THZ1 and LDC4297.
Mechanism of Action
CDK7 inhibitors exert their anti-tumor effects in PDAC through a dual mechanism:
-
Transcriptional Inhibition: CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPOLII), a critical step for transcription initiation and elongation.[3] Inhibition of CDK7 leads to a global downregulation of transcription, with a preferential impact on genes with super-enhancers, including many oncogenes like MYC.[4][6][7] This transcriptional addiction makes cancer cells particularly vulnerable to CDK7 inhibition.[5][6]
-
Cell Cycle Arrest: As the CDK-activating kinase (CAK), CDK7 phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the different phases of the cell cycle.[3][4] By inhibiting CDK7, these downstream CDKs are not activated, leading to cell cycle arrest and a block in proliferation.[1][5][8][9]
The inhibition of these processes in PDAC cells leads to the induction of apoptosis, often mediated through the downregulation of anti-apoptotic proteins like BCL2 and MCL1 and suppression of the STAT3-MCL1-CHK1 signaling axis.[1][3][8][9]
Data Presentation
The efficacy of CDK7 inhibitors varies across different PDAC cell lines, which can be attributed to their diverse genetic backgrounds, such as different KRAS mutation subtypes.[5][7] Below is a summary of the effects of CDK7 inhibitors on various PDAC cell lines as reported in preclinical studies.
Table 1: Cellular Effects of CDK7 Inhibitors in PDAC Cell Lines
| Cell Line | CDK7 Inhibitor | Observed Effects | Reference |
| PANC-1 | THZ1, LDC4297 | Inhibition of cell proliferation, apoptosis induction, cell cycle arrest.[3] Intermediate sensitivity to LDC4297.[3] Potential synergy with gemcitabine (B846).[10] | [3][10] |
| AsPC-1 | THZ1, LDC4297 | Inhibition of cell proliferation, apoptosis induction.[3] Lower sensitivity to LDC4297.[3] | [3] |
| BxPC-3 | THZ1, LDC4297 | Inhibition of cell proliferation, apoptosis induction.[3][5] Reduced cell viability with LDC4297.[3] | [3][5] |
| MIA PaCa-2 | THZ1, LDC4297 | Inhibition of cell proliferation, apoptosis induction, cell cycle arrest.[3][5] High sensitivity to LDC4297.[3][4] | [3][4][5] |
| SUIT-2 | THZ1 | Inhibition of cell proliferation, apoptosis induction.[3] | [3] |
| CAPAN-2 | THZ1, LDC4297 | Dose-dependent inhibition of tumor growth in vivo (KRAS-G12V).[3][7] Lower sensitivity to LDC4297.[3] | [3][7] |
| PANC-89 | LDC4297 | Reduced cell viability, high sensitivity.[3][4] | [3][4] |
| PT45 | LDC4297 | Reduced cell viability.[3] | [3] |
| TB32047 | THZ1 | Cell cycle arrest, apoptosis induction, DNA damage.[8] Synergistic effects with gemcitabine and paclitaxel (B517696).[8][9] | [8][9] |
Table 2: In Vivo Efficacy of CDK7 Inhibitors
| Model | CDK7 Inhibitor | Treatment | Key Findings | Reference |
| Patient-Derived Xenograft (PDX) | THZ1 | Not specified | Suppression of tumor growth. | [6] |
| Cell-Derived Xenograft (CDX) (KRAS-G12V) | THZ1 | Not specified | Significant inhibition of tumor growth. | [5][7] |
| Orthotopic Murine Model | THZ1 | 10 mg/kg, twice daily | Synergized with gemcitabine and paclitaxel to suppress tumor growth. | [8][11] |
| KPC Spontaneous Mouse Model | THZ1 | 10 mg/kg, twice daily | Ameliorated PDAC progression. | [11] |
Signaling Pathways and Workflows
Caption: CDK7 inhibition pathway in PDAC cells.
Caption: Experimental workflow for evaluating CDK7 inhibitors.
Caption: Logical relationship of CDK7 inhibition effects.
Experimental Protocols
Cell Culture
-
Cell Lines: Human PDAC cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3, AsPC-1).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT or equivalent)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the CDK7 inhibitor (e.g., 0-10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the CDK7 inhibitor (e.g., 50 nM and 100 nM of THZ1) for 24-48 hours.[5]
-
Harvest cells, including any floating cells from the supernatant, by trypsinization.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G1, S, G2/M).
-
Procedure:
-
Seed cells in a 6-well plate and treat with the CDK7 inhibitor (e.g., 50 nM and 100 nM of THZ1) for 24 hours.[5]
-
Harvest and wash cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Treat cells with the CDK7 inhibitor for the desired time.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-RNAPol II (Ser2/Ser5)
-
Total RNAPol II
-
MCL1, BCL2
-
Cleaved Caspase-3, Cleaved PARP
-
p-STAT3, STAT3
-
CHK1
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Study
This protocol outlines a subcutaneous xenograft model to assess anti-tumor efficacy in vivo.
-
Procedure:
-
Subcutaneously inject 1-5 million PDAC cells (resuspended in Matrigel/PBS) into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=6-10 per group).
-
Administer the CDK7 inhibitor (e.g., THZ1 at 10 mg/kg, twice daily via intraperitoneal injection) or vehicle control.[11]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., Western blotting, Immunohistochemistry for Ki67 and cleaved caspase-3).[11]
-
Conclusion
CDK7 inhibitors represent a promising therapeutic strategy for pancreatic ductal adenocarcinoma by targeting the core machinery of transcription and cell cycle control.[5][6] The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of novel CDK7 ligands in preclinical PDAC models, paving the way for further drug development and clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer [open.fau.de]
- 3. tandfonline.com [tandfonline.com]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. THZ1 reveals CDK7-dependent transcriptional addictions in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The suppressive efficacy of THZ1 depends on KRAS mutation subtype and is associated with super‐enhancer activity and the PI3K/AKT/mTOR signalling in pancreatic ductal adenocarcinoma: A hypothesis‐generating study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. researchgate.net [researchgate.net]
Topic: Western Blot Protocol for Phosphorylated RNA Polymerase II Following CDK7 Ligand 2 Treatment
An Application Note for Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for assessing the phosphorylation status of RNA Polymerase II (Pol II) via Western blot after treating cells with "CDK7 ligand 2," a putative inhibitor of Cyclin-Dependent Kinase 7 (CDK7).
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that functions as a master regulator of transcription and cell cycle progression.[1][2] As a component of the general transcription factor TFIIH, CDK7 directly phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1.[1][3][4] The CTD consists of multiple repeats of the heptapeptide (B1575542) consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷.[1][5]
CDK7-mediated phosphorylation is critical for the transcription cycle:
-
Serine 5 Phosphorylation (pSer5): This modification is associated with transcription initiation and promoter clearance.[1][6] CDK7 is a primary kinase for this site.[6]
-
Serine 7 Phosphorylation (pSer7): CDK7 is also a major kinase for Ser7, which is involved in the proper processing of RNA transcripts.[5][6]
-
Serine 2 Phosphorylation (pSer2): While primarily phosphorylated by CDK9 during transcription elongation, CDK7 indirectly influences this process by acting as a CDK-activating kinase (CAK) that phosphorylates and activates CDK9.[4][5]
Inhibiting CDK7 is an attractive therapeutic strategy, particularly in oncology, as it disrupts the transcription of key oncogenes.[1][2] "this compound" is investigated here for its potential to inhibit CDK7 kinase activity. This protocol details the use of Western blotting to measure the dose-dependent effects of this ligand on the phosphorylation of Pol II at Ser2, Ser5, and Ser7, providing a direct readout of its intracellular target engagement and efficacy.
Signaling Pathway
The following diagram illustrates the central role of CDK7 in phosphorylating the RNA Polymerase II CTD and the inhibitory action of "this compound".
Caption: CDK7 phosphorylates Ser5/Ser7 of the Pol II CTD and activates CDK9 for Ser2 phosphorylation.
Experimental Protocol
Workflow Overview
The experimental process involves treating cultured cells with "this compound," followed by protein extraction and analysis by Western blot to detect changes in Pol II phosphorylation.
Caption: Workflow for Western blot analysis of p-RNA Polymerase II.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., HeLa, MCF-7, HCT116)
-
Culture Media: DMEM or RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents for Lysis:
-
RIPA Lysis Buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris pH 7.5)[7]
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate, Sodium Fluoride)
-
-
Reagents for Western Blot:
-
4x Laemmli Sample Buffer
-
Precast 4-15% or 7.5% SDS-PAGE Gels
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) Reagent
-
-
Primary Antibodies (Recommended Dilutions):
-
Rabbit anti-p-RNA Pol II (Ser2) (1:1000)
-
Rabbit anti-p-RNA Pol II (Ser5) (1:1000)[8]
-
Rat anti-p-RNA Pol II (Ser7) (1:1000)
-
Mouse anti-Total RNA Pol II (RPB1) (1:1000)
-
Mouse anti-β-Actin or anti-GAPDH (Loading Control) (1:5000)
-
-
Secondary Antibodies (Recommended Dilutions):
-
HRP-conjugated Goat anti-Rabbit IgG (1:5000)
-
HRP-conjugated Goat anti-Mouse IgG (1:5000)
-
HRP-conjugated Goat anti-Rat IgG (1:5000)
-
Detailed Methodology
1. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of "this compound" in complete culture medium. A suggested concentration range is 0, 10, 50, 100, 250, and 500 nM. Include a vehicle control (e.g., DMSO).
-
Replace the medium in each well with the medium containing the appropriate concentration of the ligand.
-
Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours). A 2-hour treatment is often sufficient to see effects on phosphorylation.[7]
2. Preparation of Cell Lysates
-
After treatment, place the culture plates on ice.
-
Aspirate the media and wash the cells twice with ice-cold PBS.[9]
-
Add 100-150 µL of ice-cold RIPA buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.[7][9]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
4. Western Blotting
-
Prepare protein samples by adding 4x Laemmli buffer to 15-25 µg of total protein per sample.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a precast SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-RNA Pol II Ser5) diluted in Blocking Buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Repeat the washing step (step 7).
-
Apply ECL detection reagent according to the manufacturer's protocol and capture the chemiluminescent signal using a digital imager.
-
Stripping and Reprobing: To analyze total Pol II and the loading control on the same membrane, the membrane can be stripped and reprobed with the respective antibodies.
Data Presentation and Interpretation
The primary outcome is the reduction in the signal for phosphorylated forms of RNA Pol II relative to the total amount of RNA Pol II protein. Quantitative analysis should be performed by measuring the band intensity using software such as ImageJ. The signal for each phosphorylated form should be normalized to the total Pol II signal, which is then normalized to the loading control (e.g., β-Actin).
Table 1: Hypothetical Quantitative Data for p-RNA Pol II (Ser5) Levels After 2-Hour Treatment
| "this compound" Conc. (nM) | Relative pSer5 Band Intensity | Relative Total Pol II Intensity | Relative β-Actin Intensity | Normalized pSer5/Total Pol II | % Inhibition (Relative to Control) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 | 0% |
| 10 | 0.85 | 0.98 | 1.01 | 0.87 | 13% |
| 50 | 0.52 | 1.01 | 0.99 | 0.51 | 49% |
| 100 | 0.23 | 0.97 | 1.02 | 0.24 | 76% |
| 250 | 0.09 | 0.99 | 0.98 | 0.09 | 91% |
| 500 | 0.04 | 0.98 | 1.00 | 0.04 | 96% |
Interpretation: A dose-dependent decrease in the normalized pSer5/Total Pol II ratio indicates effective target engagement and inhibition of CDK7 by "this compound." Similar analyses should be conducted for pSer2 and pSer7 to fully characterize the inhibitor's effect on the transcription machinery. A decrease in total Pol II levels may also be observed with some CDK7 inhibitors after prolonged treatment, suggesting an impact on Pol II stability.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. origene.com [origene.com]
Application Notes and Protocols: Determining the IC50 of the CDK7 Inhibitor Samuraciclib (CDK7 Ligand 2) in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the selective CDK7 inhibitor, Samuraciclib (also known as ICEC0942 or CT7001), in various cancer cell lines. Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme involved in both the regulation of the cell cycle and transcription, making it a significant target in oncology research.[1][2] Samuraciclib is an orally bioavailable and potent inhibitor of CDK7, and understanding its IC50 across different cancer types is fundamental for preclinical assessment.[2]
Data Presentation: IC50 of Samuraciclib in Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values of Samuraciclib in a variety of cancer cell lines. These values are critical for comparing the compound's potency across different cancer types.
| Cell Line | Cancer Type | GI50/IC50 (µM) |
| Breast Cancer | ||
| MCF7 | Breast Adenocarcinoma (ER+, PR+) | 0.18 |
| T47D | Breast Ductal Carcinoma (ER+, PR+) | 0.32 |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | 0.33 |
| HS578T | Breast Ductal Carcinoma (Triple-Negative) | 0.21 |
| MDA-MB-468 | Breast Adenocarcinoma (Triple-Negative) | 0.22 |
| Colon Cancer | ||
| HCT116 | Colorectal Carcinoma | 0.2 - 0.3 |
| Prostate Cancer | ||
| LNCaP | Prostate Carcinoma (Androgen-Sensitive) | Potent Growth Inhibition |
| C4-2 | Prostate Carcinoma (Castration-Resistant) | Potent Growth Inhibition |
| C4-2B | Prostate Carcinoma (Castration-Resistant) | Potent Growth Inhibition |
| VCaP | Prostate Carcinoma (Androgen-Sensitive) | Potent Growth Inhibition |
| 22Rv1 | Prostate Carcinoma (Androgen-Receptor Variant) | Potent Growth Inhibition |
| DU145 | Prostate Carcinoma (Androgen-Insensitive) | Potent Growth Inhibition |
| PC3 | Prostate Carcinoma (Androgen-Insensitive) | Potent Growth Inhibition |
| Non-Cancerous Cell Lines | ||
| MCF10A | Mammary Gland Epithelium | 0.67 |
| HMEC | Mammary Epithelial Cells | 1.25 |
Experimental Protocols
This section provides detailed methodologies for two common cell viability assays used to determine the IC50 of Samuraciclib: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Samuraciclib (stock solution in DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3]
-
Incubate the plate for 24 hours to allow for cell attachment.[3]
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of Samuraciclib in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. A broader range may be necessary for initial experiments.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours in a CO2 incubator.[2]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the logarithm of the Samuraciclib concentration and use non-linear regression analysis to determine the IC50 value.[2]
-
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Samuraciclib (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay, using opaque-walled 96-well plates.
-
-
Drug Preparation and Treatment:
-
Follow the same drug preparation and treatment protocol as described for the MTT assay.
-
-
Incubation:
-
Incubate the plate for 72 hours in a CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average luminescence of the no-cell blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100
-
Plot the % Viability against the logarithm of the Samuraciclib concentration and use non-linear regression analysis to determine the IC50 value.[2]
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination.
Simplified CDK7 Signaling Pathway
Caption: Dual role of CDK7 in cancer.
References
Application Notes and Protocols for In Vivo Studies of "CDK7 ligand 2"-Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, driving cell cycle progression.[1][3] Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcription initiation.[1] Pharmacological inhibition of CDK7 has shown anti-cancer effects in various models.[1][3]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system.[4][5] These bifunctional molecules consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase.[4][5] By bringing the POI and the E3 ligase into proximity, PROTACs trigger the ubiquitination and subsequent degradation of the POI.[1][4] This approach offers potential advantages over traditional inhibition, including the potential to eliminate both the enzymatic and scaffolding functions of the target protein.[1][3]
This document provides detailed application notes and protocols for in vivo studies of "CDK7 ligand 2"-derived PROTACs, with a focus on the well-characterized degrader JWZ-5-13 (also referred to as compound 17).[1][3]
Mechanism of Action: CDK7-Targeting PROTACs
CDK7-targeting PROTACs operate by hijacking the cell's natural protein disposal machinery to selectively eliminate CDK7. The PROTAC molecule forms a ternary complex with CDK7 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][3][4] This proximity induces the E3 ligase to tag CDK7 with ubiquitin molecules, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple CDK7 proteins.[4]
References
- 1. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jabega.uma.es [jabega.uma.es]
- 4. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CDK7 Ligand 2 Concentration for In Vitro Assays
Disclaimer: "CDK7 ligand 2" is a known compound available for research, primarily documented for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As detailed public data on its direct inhibitory performance in various in vitro assays is limited, this guide utilizes data from well-characterized and structurally distinct CDK7 inhibitors, such as THZ1 and Cdk7-IN-8, as representative examples to provide robust protocols and troubleshooting advice. These principles and methodologies are broadly applicable for optimizing the experimental concentration of novel CDK7 ligands.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CDK7 and the role of this compound?
A1: Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme with a dual role in regulating the cell cycle and gene transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1] Additionally, CDK7 is a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation.[1][2] By inhibiting CDK7, "this compound" can induce cell cycle arrest and suppress the transcription of key genes that drive cell proliferation, making it a valuable tool for cancer research.
Q2: How do I prepare a stock solution of this compound?
A2: For most small molecule inhibitors like this compound, which are often hydrophobic, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
-
Preparation: Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.[3][4] Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1][5]
-
Handling: Before use, thaw an aliquot at room temperature and spin it down briefly to collect the solution at the bottom of the vial. When diluting into aqueous buffers or cell culture media, add the DMSO stock to the aqueous solution and mix thoroughly to avoid precipitation.[4]
Q3: What is a good starting concentration for this compound in a cell-based assay?
A3: A good starting point is to perform a dose-response experiment based on reported IC50 values of similar CDK7 inhibitors. For potent CDK7 inhibitors, IC50 values in cell viability assays are typically in the low to mid-nanomolar range.[1][6][7][8] A sensible approach is to test a wide range of concentrations spanning several orders of magnitude, for example, from 1 nM to 10 µM, to determine the optimal concentration for your specific cell line and assay.[1][9]
Q4: How can I confirm that this compound is engaging its target in cells?
A4: The most direct method to confirm target engagement is to measure the phosphorylation status of a known CDK7 substrate via Western blot. A key substrate is the C-terminal domain (CTD) of RNA Polymerase II. Inhibition of CDK7 leads to a dose-dependent decrease in the phosphorylation of the RNAPII CTD at Serine 5 (Ser5) and Serine 7 (Ser7).[6][10][11] You can also assess the phosphorylation of downstream CDKs, such as CDK1 (at Thr161) and CDK2 (at Thr160), which should also decrease upon effective CDK7 inhibition.[6][12]
Data Presentation
Table 1: Representative IC50 Values of CDK7 Inhibitors in Biochemical and Cellular Assays
This table provides a summary of reported half-maximal inhibitory concentration (IC50) values for the well-characterized CDK7 inhibitors THZ1 and Cdk7-IN-8. This data can serve as a reference for establishing an effective concentration range for "this compound".
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |
| THZ1 | Biochemical Kinase Assay | CDK7 | 3.2 | [4][13][14][15] |
| THZ1 | Cell Viability | Jurkat (T-ALL) | 50 | [13] |
| THZ1 | Cell Viability | NALM6 (B-ALL) | 101.2 | [7] |
| THZ1 | Cell Viability | REH (B-ALL) | 26.26 | [7] |
| THZ1 | Cell Viability | OPM2 (Multiple Myeloma) | <300 | [6] |
| THZ1 | Cell Viability | Breast Cancer Cell Lines | 80 - 300 | [8] |
| Cdk7-IN-8 | Biochemical Kinase Assay | CDK7 | 54.29 | [1] |
| Cdk7-IN-8 | Cell Viability | HCC70 (Breast) | 50.85 | [1] |
| Cdk7-IN-8 | Cell Viability | OVCAR-3 (Ovarian) | 45.31 | [1] |
| Cdk7-IN-8 | Cell Viability | HCT116 (Colon) | 25.26 | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a luminescence-based kinase assay (e.g., ADP-Glo™) to determine the IC50 value of a CDK7 inhibitor.[9]
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 peptide substrate (e.g., Cdk7/9tide)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[16]
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in kinase assay buffer. A typical final concentration range would be 1 nM to 10 µM.[9]
-
Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the plate.
-
Enzyme Addition: Add 5 µL of diluted CDK7 enzyme to each well. A short pre-incubation of 10-15 minutes at room temperature can be performed.[9]
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of a Substrate/ATP mixture. The ATP concentration should be near the Km value for CDK7.[9]
-
Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to keep the reaction in the linear range.[9]
-
Signal Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9]
Protocol 2: Cell Viability (MTT/CellTiter-Glo) Assay
This protocol outlines a method to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear (for MTT) or opaque (for CellTiter-Glo) cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit[17]
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well) and allow them to attach overnight.[1]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with medium containing the different inhibitor concentrations or a vehicle control (DMSO concentration should typically be ≤ 0.1%).[1]
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).[1]
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[18][19]
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.[20]
-
-
Data Acquisition: Measure absorbance at ~570 nm for the MTT assay or luminescence for the CellTiter-Glo® assay.[17][18]
-
Data Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[1]
Protocol 3: Western Blot for Target Engagement
This protocol details how to assess the phosphorylation of CDK7 targets in cells treated with this compound.[10][12]
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-RNA Pol II CTD Ser5, anti-phospho-RNA Pol II CTD Ser7, anti-total RNA Pol II, anti-phospho-CDK2 Thr160, anti-total CDK2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once attached, treat with various concentrations of this compound and a vehicle control for a specified time (e.g., 6 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[1][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein, normalized to a loading control. A decrease in the phospho-signal with increasing inhibitor concentration indicates target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cells | Concentration is too low: The concentration of the ligand may be insufficient for your cell line.[1] Incubation time is too short: The inhibitor may need more time to exert its effects.[1] Inhibitor degradation: The compound may be unstable in the cell culture medium.[1][3] | Perform a dose-response with a wider and higher concentration range (e.g., up to 10 µM). Increase the incubation time (e.g., 48, 72, or 96 hours). Replenish the medium with a fresh inhibitor every 24-48 hours.[1] |
| Significant cell death even at low concentrations | High sensitivity of the cell line: Your cell line may be particularly sensitive to CDK7 inhibition.[1] Solvent toxicity: The concentration of DMSO may be too high.[1][5] | Use a lower range of concentrations in your dose-response experiment. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%) and always include a vehicle-only control.[1] |
| Inconsistent results between experiments | Variability in cell seeding: Inconsistent cell numbers at the start of the experiment.[1] Cell passage number: Drug sensitivity can change with high passage numbers.[1] Stock solution degradation: Improper storage can lead to loss of activity.[1] | Ensure accurate and consistent cell counting and seeding. Use cells within a consistent and low passage number range. Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles.[1] |
| Unexpected phenotype observed | Off-target effects: At higher concentrations, the ligand may inhibit other kinases or cellular processes.[1][5] | Use the lowest effective concentration determined from your dose-response curve. Validate key findings with a structurally different CDK7 inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown of CDK7) to confirm the phenotype is on-target.[1] |
Mandatory Visualizations
Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition.
Caption: General workflow for optimizing inhibitor concentration in cell-based assays.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK7_pathway [bionity.com]
- 3. benchchem.com [benchchem.com]
- 4. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. THZ1, Cdk7 Inhibitor VIII Sigma-Aldrich [sigmaaldrich.com]
- 15. THZ1 ≥96% (HPLC), solid, Cdk7 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. protocols.io [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
Troubleshooting inconsistent results in "CDK7 ligand 2" experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with CDK7 Ligand 2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme with a dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a key step in initiating transcription.[1][5][6] By inhibiting CDK7, this compound can simultaneously block cell cycle progression and suppress the transcription of key genes, including oncogenes.[7][8]
Q2: What are the potential off-target effects of this compound?
A2: While designed for selectivity, at higher concentrations, this compound may inhibit other structurally related kinases. The most likely off-targets are CDK12 and CDK13, which are also involved in transcriptional regulation.[9][10][11] It is crucial to use the lowest effective concentration to minimize off-target effects.[10] Unexpected phenotypes could indicate off-target activity, which can be investigated by comparing results with other selective CDK7 inhibitors or using genetic knockdown of CDK7 for target validation.[12]
Q3: How should I prepare and store this compound?
A3: For long-term storage, the solid powder form of this compound should be kept at -20°C or -80°C, protected from light.[13][14] For experimental use, a stock solution is typically prepared in dimethyl sulfoxide (B87167) (DMSO).[14] To maintain stability, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]
Q4: Why am I observing high levels of cell toxicity at low concentrations?
A4: Unexpected cellular toxicity could be due to several factors. High concentrations of the ligand can lead to off-target kinase inhibition.[13] Some cell lines are particularly sensitive to the inhibition of transcription, a primary function of CDK7, leading to rapid cell death.[13] It is also possible that the compound purity is compromised. A detailed dose-response curve should be performed to identify a therapeutic window that separates target inhibition from excessive toxicity.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or No Inhibitory Effect | Compound Degradation: Improper storage or handling of this compound.[13] Incorrect Concentration: Errors in calculating the final concentration.[13] Low Target Engagement: The compound is not effectively binding to CDK7 in the cellular context.[13] | Prepare Fresh Stock: Make a new stock solution of this compound and ensure proper storage conditions.[13] Verify Concentration: Double-check all calculations for dilutions. Perform a dose-response curve to determine the optimal concentration for your specific cell line.[13] Assess Target Phosphorylation: Use Western blotting to check the phosphorylation status of downstream CDK7 targets like the C-terminal domain (CTD) of RNA Polymerase II (Ser5/7) or the T-loops of CDK1 and CDK2. A lack of change suggests a problem with target engagement.[13] |
| Discrepancy Between Biochemical and Cellular Assay Results | Poor Cell Permeability: The compound may not be efficiently entering the cells.[13] Active Efflux: The compound might be actively transported out of the cells by efflux pumps.[10] | Assess Permeability: Evaluate the cell permeability of this compound using appropriate assays. Use Efflux Pump Inhibitors: Co-treat cells with a known efflux pump inhibitor (e.g., verapamil) to see if this enhances the inhibitory effect.[10] |
| Development of Drug Resistance in Long-Term Studies | Upregulation of Bypass Pathways: Cells may activate alternative signaling pathways to overcome CDK7 inhibition.[13] Mutations in CDK7: The kinase domain of CDK7 could acquire mutations that prevent ligand binding.[13] | Establish Resistant Cell Lines: Generate and analyze resistant cell lines to understand the mechanisms of resistance.[12] Molecular Analysis: Perform sequencing of the CDK7 gene in resistant cells to identify potential mutations. Use transcriptomic or proteomic approaches to identify upregulated signaling pathways.[12] |
| Unexpected Phenotypes or Off-Target Effects | Inhibition of Other Kinases: At higher concentrations, this compound may inhibit other kinases, such as CDK12 and CDK13.[10] Compound Impurities: The lot of this compound may contain impurities with biological activity.[13] | Use Lowest Effective Dose: Titrate the compound to the lowest concentration that produces the desired on-target effect.[10] Validate with Other Tools: Use structurally different CDK7 inhibitors or siRNA/shRNA against CDK7 to confirm that the observed phenotype is due to CDK7 inhibition.[12] Check Compound Purity: Ensure the purity of your this compound. |
Experimental Protocols
Protocol 1: Cell Viability and Dose-Response Curve Generation
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[15]
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended for the initial determination.[15] Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and an untreated control.[15]
-
Incubation: Incubate the plate for a desired treatment duration (e.g., 48 or 72 hours).[15]
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.[15]
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of CDK7 Target Engagement
This protocol is for assessing the phosphorylation status of downstream targets of CDK7 to confirm target engagement in cells.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RNA Polymerase II CTD (Ser5), anti-total RNA Polymerase II, anti-phospho-CDK2 (Thr160), anti-total CDK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.[10]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on target phosphorylation.[13]
Signaling Pathways and Workflows
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition by this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of CDK7 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Cyclin-Dependent Kinase 7 (CDK7) inhibitors. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate effective experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of CDK7, and why is it a compelling cancer target?
A1: Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a crucial dual role in two fundamental cellular processes: cell cycle progression and transcription.[1][2][3]
-
Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. This activation is essential for driving the cell through its various phases.[1][2][3]
-
Transcriptional Regulation: CDK7 is also a component of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[1][3]
This dual functionality makes CDK7 a critical regulator of cell proliferation and gene expression, processes that are often dysregulated in cancer. Many cancer cells exhibit a heightened dependency on transcriptional processes, a phenomenon known as "transcriptional addiction," making them particularly vulnerable to CDK7 inhibition.
Q2: What are the most common off-target effects observed with CDK7 inhibitors?
A2: A primary concern with CDK7 inhibitors is their potential to inhibit other closely related kinases, particularly CDK12 and CDK13.[4][5] This is especially true for less selective or first-generation inhibitors like THZ1.[4][6] Inhibition of CDK12 and CDK13 can lead to confounding transcriptional effects, making it difficult to attribute observed phenotypes solely to CDK7 inhibition.[4] Other kinases that have been reported as potential off-targets for some CDK7 inhibitors at higher concentrations include JNK1/2/3, MLK3, and MER.[7]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several key strategies:
-
Use a Highly Selective Inhibitor: Whenever possible, choose a CDK7 inhibitor with a high degree of selectivity over other kinases, especially CDK12 and CDK13. For example, YKL-5-124 has been shown to be highly selective for CDK7 with minimal activity against CDK12/13.[4][8]
-
Determine the Optimal Concentration: Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect. It is essential to perform dose-response experiments to determine the IC50 value in your specific cell line and use concentrations at or near this value.[5]
-
Employ a Negative Control: Use an inactive analog of the inhibitor as a negative control. This helps to distinguish the effects of specific CDK7 inhibition from non-specific or off-target effects of the chemical scaffold.
-
Perform Rescue Experiments: If a specific off-target is suspected, a rescue experiment can be performed by overexpressing the wild-type off-target kinase to see if it can reverse the observed phenotype.
-
Validate Target Engagement: Directly confirm that the inhibitor is binding to CDK7 in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected or Excessive Cell Toxicity at Low Inhibitor Concentrations | 1. High sensitivity of the cell line to CDK7 inhibition. 2. Potent off-target effects on essential kinases. | 1. Perform a detailed dose-response curve to accurately determine the IC50 for your specific cell line. 2. Conduct a kinome-wide selectivity screen to identify potential off-targets (see Experimental Protocols). 3. Lower the inhibitor concentration and increase the treatment duration. 4. Switch to a more selective CDK7 inhibitor. |
| Lack of Expected Phenotype (e.g., no cell cycle arrest or transcriptional changes) | 1. Cell line is resistant to CDK7 inhibition. 2. Suboptimal inhibitor concentration or treatment time. 3. Poor inhibitor stability or cellular uptake. | 1. Confirm CDK7 expression and activity in your cell line. 2. Perform a time-course experiment with a range of inhibitor concentrations. 3. Use a different cell line known to be sensitive to CDK7 inhibition as a positive control. 4. Verify target engagement using CETSA (see Experimental Protocols). |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent inhibitor preparation or storage. 3. Technical variability in assays. | 1. Standardize all cell culture parameters. 2. Prepare fresh inhibitor solutions for each experiment and store them properly. 3. Include appropriate positive and negative controls in every experiment. |
| Difficulty Distinguishing On-Target vs. Off-Target Transcriptional Effects | 1. The inhibitor has significant activity against other transcriptional kinases (e.g., CDK12/13). | 1. Use a highly selective CDK7 inhibitor (e.g., YKL-5-124). 2. Compare the transcriptional profile with that of a selective CDK12/13 inhibitor. 3. Combine a selective CDK7 inhibitor with a selective CDK12/13 inhibitor to recapitulate the effects of a less selective compound like THZ1.[4] |
Quantitative Data: CDK7 Inhibitor Selectivity
The following table summarizes the inhibitory concentrations (IC50) of several common CDK7 inhibitors against CDK7 and key off-target kinases. This data can help in selecting the most appropriate inhibitor for your experiments.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| YKL-5-124 | CDK7/Mat1/CycH | 9.7[8][10][11] | Highly selective for CDK7.[4] |
| CDK2 | 1300[10][11] | >100-fold selective for CDK7 over CDK2.[8] | |
| CDK9 | 3020[10][11] | >100-fold selective for CDK7 over CDK9.[8] | |
| CDK12 | >10,000[12] | Inactive against CDK12.[8] | |
| CDK13 | >10,000[12] | Inactive against CDK13.[8] | |
| THZ1 | CDK7 | 3.2[6][13] | Also inhibits CDK12 and CDK13.[6] |
| CDK12 | Potent Inhibition | Covalently engages CDK12 at submicromolar concentrations.[14] | |
| CDK13 | Potent Inhibition | Also inhibits CDK13.[6] | |
| SY-351 | CDK7/CCNH/MAT1 | 23[5] | Highly selective covalent inhibitor.[5] |
| CDK2/CCNE1 | 321[5] | ||
| CDK9/CCNT1 | 226[5] | ||
| CDK12/CCNK | 367[5] | Some inhibition of CDK12 observed at higher concentrations.[5] |
Experimental Protocols
In Vitro Kinase Assay for CDK7 Inhibition
This protocol outlines a method to determine the IC50 value of a CDK7 inhibitor in a biochemical assay.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex
-
Peptide substrate (e.g., a peptide derived from the RNAPII CTD)
-
CDK7 inhibitor
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the CDK7 inhibitor in kinase assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM).
-
Dilute the CDK7 enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically.
-
Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be near the Km value for CDK7.[15]
-
-
Kinase Reaction:
-
Add 5 µL of the diluted CDK7 inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 5 µL of the diluted CDK7 enzyme to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[15]
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[15]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes an isothermal dose-response CETSA to confirm the engagement of a CDK7 inhibitor with its target in intact cells.[9]
Materials:
-
Cancer cell line of interest
-
CDK7 inhibitor
-
Cell culture medium and reagents
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against CDK7 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the CDK7 inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a single, optimized temperature (e.g., 52°C) for 3 minutes in a thermal cycler. This temperature should be on the steep part of the CDK7 melting curve, which needs to be determined empirically in a preliminary experiment.
-
Include a non-heated control for each concentration.[9]
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the tubes on ice after the heat shock.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[9]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies for CDK7 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.[9]
-
-
Data Analysis:
-
Quantify the band intensities for CDK7 and the loading control.
-
Normalize the CDK7 signal to the loading control.
-
Plot the normalized CDK7 signal as a function of the inhibitor concentration to generate a dose-response curve for target engagement.[9]
-
Western Blot for Phospho-RNAPII Ser5
This protocol is for assessing the functional inhibition of CDK7's transcriptional activity by measuring the phosphorylation of its direct substrate, RNAPII.
Materials:
-
Cancer cell line of interest
-
CDK7 inhibitor
-
Cell culture medium and reagents
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against Phospho-RNAPII CTD (Ser5), total RNAPII, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the CDK7 inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration. Remember to use phosphatase inhibitors in your lysis buffer.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST, avoid milk as it contains phosphoproteins).
-
Incubate the membrane with the primary antibody against Phospho-RNAPII (Ser5).
-
In parallel, run separate blots for total RNAPII and the loading control to ensure equal loading and to assess the overall level of the target protein.
-
Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Phospho-RNAPII (Ser5), total RNAPII, and the loading control.
-
Normalize the Phospho-RNAPII signal to the total RNAPII signal to account for any changes in total protein levels.
-
Visualizations
References
- 1. CDK7_pathway [bionity.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. graylab.stanford.edu [graylab.stanford.edu]
- 13. apexbt.com [apexbt.com]
- 14. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Dealing with high background in CDK7 kinase assays
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals address the common issue of high background in Cyclin-Dependent Kinase 7 (CDK7) kinase assays.
Troubleshooting Guide: High Background
High background can obscure genuine signals, leading to inaccurate data and interpretation. Use the following table to diagnose and resolve potential causes of high background in your CDK7 assays.
| Potential Cause | Recommended Action |
| Reagent Contamination | Prepare fresh buffers and solutions using high-purity water and reagents. Ensure stocks of ATP, substrate, and buffers are not contaminated.[1] |
| High Enzyme Concentration | Titrate the CDK7 enzyme to determine the optimal concentration that gives a robust signal without excessive background. An EC80 concentration is often recommended.[2] |
| Non-Specific Binding | Increase the concentration of the blocking agent (e.g., BSA) or add a non-ionic detergent like Tween-20 or Brij-35 to the wash and reaction buffers.[1][2] |
| Sub-optimal Antibody Concentration | If using an antibody-based detection method, perform a titration to find the optimal dilution for both primary and secondary antibodies to balance sensitivity and specificity.[1] |
| Prolonged Incubation Times | Optimize the incubation time for the kinase reaction. Ensure the reaction stays within the linear range, typically less than 20% ATP consumption, to avoid signal saturation.[3] |
| Assay Component Interference | Test compounds, especially at high concentrations, can autofluoresce or interfere with the detection system. Run a control plate without the enzyme to check for compound interference.[4][5] |
| Impure Kinase Preparation | Use highly purified, active CDK7 enzyme. Contaminating kinases in the preparation can lead to non-specific phosphorylation and high background. |
| Edge Effects on Microplates | Avoid using the outer wells of the microplate, which are prone to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background in a CDK7 kinase assay?
High background can originate from several sources, including non-specific binding of assay components to the plate, contaminated reagents, sub-optimal concentrations of enzyme or detection antibodies, and interference from test compounds.[4][6] One of the first steps in troubleshooting is to run proper controls, such as a "no enzyme" control and a "no substrate" control, to pinpoint the source of the unwanted signal.
Q2: How do I optimize the CDK7 enzyme concentration to minimize background?
To find the ideal enzyme concentration, you should perform a kinase titration. This involves testing a serial dilution of the CDK7 enzyme while keeping the substrate and ATP concentrations constant. The goal is to find the enzyme concentration that yields a robust signal-to-background ratio, often the concentration that gives 80% of the maximum signal (EC80), without elevating the background.[2] For example, one protocol determined that 5600 ng/mL of Cdk7/cyclin H/MNAT1 was the required concentration.[2]
Q3: Can the test inhibitor itself cause high background?
Yes, test compounds can interfere with assay signals. Some compounds may be inherently fluorescent or may interact with the detection reagents, causing a false signal.[4][5] It is crucial to run a control where the compound is added to wells containing all assay components except the CDK7 enzyme. If a high signal is observed in these wells, it indicates compound interference.
Q4: What are the recommended buffer conditions for a CDK7 assay?
A common kinase reaction buffer consists of 50mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[2][7] The inclusion of a non-ionic detergent like Brij-35 is important for reducing non-specific binding. Always prepare buffers fresh using high-quality water to avoid contamination.[1]
Q5: How does ATP concentration affect the assay and what concentration should I use?
ATP concentration is a critical parameter. Assays are often performed at or near the Michaelis constant (Km) of ATP for the kinase to ensure sensitivity for ATP-competitive inhibitors. However, performing assays at physiological ATP concentrations (in the millimolar range) can provide more biologically relevant data, though it may reduce the apparent potency of some inhibitors.[4] A common starting concentration for in vitro assays is 10 µM ATP.[2]
Experimental Protocols and Data
Key Experimental Parameters
Adherence to optimized concentrations and conditions is critical for minimizing background and ensuring data quality. The following table summarizes typical parameters for in vitro CDK7 kinase assays.
| Parameter | Recommended Range/Value | Notes |
| Kinase Buffer | 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 | A standard buffer composition for many kinase assays.[2][7] |
| CDK7 Enzyme | 5 - 5600 ng/mL | Must be optimized via titration for each new enzyme lot and assay format.[2] |
| Peptide Substrate | 50 µM | Substrate concentration should be optimized; typically used at or above its Km value.[2] |
| ATP | 10 µM - 100 µM | Lower concentrations increase sensitivity to ATP-competitive inhibitors.[2][8] |
| Incubation Time | 40 - 60 minutes | Should be optimized to keep substrate conversion below 20%.[3][9] |
| Incubation Temp. | Room Temperature or 30°C | Consistency is key to reproducibility.[2][3] |
| Inhibitor Solvent | DMSO | Final concentration should typically be ≤ 0.1% to avoid solvent effects.[10] |
Example Protocol: In Vitro CDK7 Kinase Assay (ADP-Glo™ Format)
This protocol outlines the key steps for a typical in vitro CDK7 kinase assay using the ADP-Glo™ detection method, which measures kinase activity by quantifying the amount of ADP produced.[9]
-
Reagent Preparation :
-
Prepare a serial dilution of the test inhibitor (e.g., Cdk7-IN-8) in kinase assay buffer. Final concentrations might range from 1 nM to 10 µM.[3]
-
Dilute the active CDK7/Cyclin H/MAT1 enzyme complex to the desired working concentration (determined by titration) in kinase assay buffer.[3]
-
Prepare a 2X Substrate/ATP mixture in kinase assay buffer.[2]
-
-
Kinase Reaction :
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a white 96-well or 384-well plate.[3]
-
Optional: Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature to allow for binding equilibrium.[3]
-
Initiate the reaction by adding 10 µL of the 2X Substrate/ATP mixture to each well.[3]
-
-
Incubation :
-
Signal Detection (ADP-Glo™) :
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[3][9]
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.[3]
-
Incubate for 30-60 minutes to allow the luminescent signal to stabilize.[3]
-
Measure luminescence using a plate reader. The signal is directly proportional to CDK7 activity.
-
Visualizations
CDK7 Signaling Pathways
CDK7 has a dual role in the cell, acting as a CDK-activating kinase (CAK) to regulate the cell cycle and as a component of the general transcription factor TFIIH to regulate transcription.[11][12]
Caption: Dual functions of the CDK7 complex in cell cycle and transcription.
Workflow for Troubleshooting High Background
This flowchart provides a logical sequence of steps to identify and remedy the source of high background signal.
Caption: A decision tree for diagnosing high background in kinase assays.
General CDK7 Kinase Assay Workflow
The diagram below illustrates the sequential steps of a typical in vitro kinase assay designed to screen for CDK7 inhibitors.
Caption: Standard experimental workflow for a CDK7 inhibitor screening assay.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. documents.thermofisher.cn [documents.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. device.report [device.report]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting incubation time for optimal "CDK7 ligand 2" activity
Welcome to the technical support center for "CDK7 Ligand 2." This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists optimize their experiments by adjusting the incubation time for maximal and consistent ligand activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a CDK7 ligand like "this compound"?
A1: Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme with a dual role in regulating both cell cycle progression and gene transcription.[1][2][3][4] "this compound" is representative of a potent and selective inhibitor that targets CDK7. Its mechanism involves:
-
Inhibition of Transcription: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is a critical step for transcription initiation.[4][5][6] By inhibiting CDK7, the ligand prevents this phosphorylation, leading to a global suppression of transcription, particularly of genes with super-enhancers that are often associated with oncogenes.[4]
-
Inhibition of Cell Cycle: CDK7 also functions as a CDK-activating kinase (CAK).[1][4][5] It phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its different phases.[1][4][5][6] Inhibition of this function leads to cell cycle arrest, typically in the G1 and/or G2 phases.[4][7]
Q2: Why is adjusting the incubation time so critical for experiments with a CDK7 inhibitor?
A2: Adjusting the incubation time is critical due to the dual functions of CDK7. The required duration to observe effects on transcription can differ from the time needed to see effects on the cell cycle.
-
Short Incubation (e.g., 1-6 hours): This is often sufficient to observe direct effects on transcription, such as a decrease in the phosphorylation of RNA Polymerase II.[8][9][10] Time-course experiments have shown that near-complete inactivation of CDK7 and inhibition of RNAPII CTD phosphorylation can occur within a few hours.[8]
-
Long Incubation (e.g., 24-72 hours): This is typically required to observe downstream phenotypic effects like cell cycle arrest or changes in cell viability (apoptosis).[7][11] These outcomes result from the cumulative effect of transcriptional inhibition and cell cycle blockade.
Q3: How can I confirm that "this compound" is engaging its target within the cells?
A3: Target engagement can be confirmed by performing a Western blot to analyze the phosphorylation status of known downstream CDK7 substrates.[12] A decrease in the phosphorylation of these targets indicates successful inhibition.
-
Transcriptional Target: Check for reduced phosphorylation of RNA Polymerase II CTD at Serine 5 (Ser5-P) and Serine 7 (Ser7-P).[12][13]
-
Cell Cycle Targets: Look for reduced phosphorylation of the activation T-loop of CDK1 (Thr161) and CDK2 (Thr160).[4][12]
Quantitative Data Summary
For researchers initiating experiments, understanding the typical potency and treatment durations of CDK7 inhibitors is crucial. The optimal conditions are highly dependent on the specific cell line used.
Table 1: Representative IC₅₀ Values of Selective CDK7 Inhibitors in Various Cancer Cell Lines (72-hour treatment)
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (nM) |
| Cdk7-IN-8 | HCC70 | Triple-Negative Breast Cancer | 50.85 |
| Cdk7-IN-8 | OVCAR-3 | Ovarian Cancer | 45.31 |
| Cdk7-IN-8 | HCT116 | Colorectal Carcinoma | 25.26 |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | < 50 |
| THZ1 | Loucy | T-cell Acute Lymphoblastic Leukemia | < 50 |
| ICEC0942 | Various | Various Cancer Types | 40 |
Data sourced from multiple studies.[6][8][14] These values should be used as a starting point for determining the optimal concentration in your specific experimental system.
Table 2: General Guidelines for Selecting Incubation Time
| Incubation Time | Primary Effect Measured | Pros | Cons |
| Short (1-6h) | Direct target engagement (p-RNA Pol II, p-CDKs) | Minimizes secondary/off-target effects; isolates direct impact of inhibition.[9] | May not be long enough to observe downstream phenotypes (e.g., apoptosis).[7] |
| Medium (12-24h) | Cell cycle arrest | Allows for accumulation of cells at checkpoints (G1/G2).[7] | Transcriptional effects may trigger secondary pathways. |
| Long (48-96h) | Cell viability, apoptosis, long-term proliferation | Assesses the ultimate cellular fate and therapeutic potential.[11][14] | Increased risk of ligand degradation, drug resistance, and off-target effects.[6][14] |
Signaling Pathways and Workflows
Visualizing the complex roles of CDK7 and the experimental processes is key to effective troubleshooting.
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Caption: Workflow for optimizing ligand incubation time.
Troubleshooting Guide
Problem: No observable effect on cell viability or target phosphorylation after treatment.
This common issue can often be resolved by systematically checking the experimental parameters.
Caption: Troubleshooting logic for a lack of experimental effect.
| Possible Cause | Recommended Action |
| Incubation time is too short | For phenotypic endpoints like cell viability, a longer incubation (e.g., 48-72 hours) is often necessary.[14] Perform a time-course experiment to find the optimal duration.[7] |
| Ligand concentration is too low | The IC₅₀ can vary significantly between cell lines. Perform a dose-response curve for your specific cell line to determine the effective concentration range.[11] |
| Ligand instability | For long-term experiments (>48 hours), the ligand may degrade in the culture medium. Consider replenishing the medium with a fresh solution containing the ligand every 24-48 hours.[14] |
| Cell line is resistant | Some cell lines may have intrinsic resistance to CDK7 inhibition. Confirm CDK7 expression levels and consider using a cell line known to be sensitive to CDK7 inhibitors. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol uses a cell viability assay to determine the shortest incubation time required to achieve a significant biological response.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow cells to attach and resume growth.[11]
-
-
Compound Treatment:
-
Treat cells with "this compound" at a fixed concentration (e.g., the predetermined IC₅₀ or 2x IC₅₀). Include a vehicle control (e.g., DMSO).
-
Prepare separate plates for each time point to be tested (e.g., 12, 24, 48, 72 hours).
-
-
Cell Viability Measurement:
-
At the end of each designated incubation period, add a viability reagent like CCK-8 or MTT to each well.
-
Incubate according to the manufacturer's instructions (typically 1-4 hours).[11]
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot cell viability against incubation time to identify the point at which the desired level of inhibition is achieved.
-
Protocol 2: Western Blot for Confirmation of CDK7 Target Engagement
This protocol verifies that the ligand is inhibiting CDK7 at the molecular level at a specific time point.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of "this compound" and a vehicle control for the optimal incubation time determined previously (e.g., 4 hours for direct target effects).[8]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Phospho-CDK2 (Thr160)
-
Total RNA Polymerase II (as a loading control)
-
Total CDK2 (as a loading control)
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply a chemiluminescent substrate and visualize the bands using an imaging system. A decrease in the phospho-specific signal relative to the total protein and loading control confirms target engagement.
-
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. gosset.ai [gosset.ai]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Validating Target Engagement of CDK7 Ligands in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular context is a critical step in the validation of novel therapeutics and chemical probes. This guide provides a comparative overview of key methodologies for validating the target engagement of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, using "CDK7 ligand 2" as our compound of interest and comparing its validation with established inhibitors.
CDK7 is a crucial kinase that plays a dual role in regulating cell cycle progression and transcription, making it a compelling target in oncology.[1][2] It functions as a component of the CDK-activating kinase (CAK) complex, activating other CDKs, and as part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1][3] Given this dual functionality, robust and quantitative methods are essential to confirm that a CDK7 inhibitor, such as "this compound," directly binds to CDK7 in cells and elicits its effects through on-target activity.
This guide explores and compares several orthogonal approaches for validating CDK7 target engagement, including direct biophysical measurements in intact cells and the assessment of downstream signaling events.
Comparison of Target Engagement Validation Methods
The following table summarizes and compares the primary methods for validating CDK7 target engagement in a cellular setting.
| Method | Principle | Output | Advantages | Disadvantages | Exemplary Inhibitors |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[4][5] | EC50 (Effective Concentration for 50% stabilization) | Label-free, performed in intact cells or lysates, directly measures target binding.[4][5] | Can be technically challenging, requires specific antibodies for Western blot detection. | Samuraciclib, THZ1.[4] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged CDK7 and a fluorescent tracer.[6][7] | IC50 (Inhibitory Concentration for 50% tracer displacement) | Live-cell assay, highly quantitative, suitable for high-throughput screening.[8][9] | Requires genetic modification of cells to express the fusion protein, relies on a specific tracer. | Dinaciclib.[6] |
| Western Blotting of Downstream Targets | Measures changes in the phosphorylation state of known CDK7 substrates.[1][10] | Semi-quantitative or quantitative changes in phospho-protein levels. | Provides information on the functional consequences of target engagement, uses standard lab techniques. | Indirect measure of target binding, signaling pathways can be complex and have feedback loops. | Cdk7-IN-8, SY-1365, THZ1.[1][11][12] |
| CRISPR/Cas9 Resistance Mutations | Engineering a point mutation in CDK7 (e.g., C312S for covalent inhibitors) that confers resistance to the inhibitor.[1][13] | Comparison of inhibitor efficacy in wild-type vs. mutant cells. | Provides definitive evidence of on-target effects.[1] | Time-consuming, only applicable to inhibitors with a known binding site that can be mutated to confer resistance. | YKL-5-124, Cdk7-IN-8.[1][13] |
Quantitative Data Summary
The following table presents representative quantitative data for different CDK7 inhibitors, illustrating the typical outputs of the described validation methods.
| Inhibitor | Assay | Cell Line | Value | Reference |
| Dinaciclib | NanoBRET™ | HEK293 | IC50: 337.4 nM | [6] |
| YKL-5-124 | In vitro kinase assay | - | IC50: 53.5 nM | [13] |
| SY-351 | Target Occupancy | HL60 | EC90: 39 nM | [14][15] |
| THZ1 | Isothermal Dose-Response CETSA | - | Demonstrates dose-dependent stabilization | [4] |
| SY-1365 | Target Engagement (MSD) | HL60 | EC50 values determined for target occupancy | [11] |
Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams illustrate CDK7's role and the workflows for validating target engagement.
Caption: CDK7's dual role in cell cycle and transcription.
Caption: Workflow for validating CDK7 target engagement.
Experimental Protocols
This section provides detailed protocols for the key experiments discussed.
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for an isothermal dose-response format to determine the EC50 of "this compound".[4]
-
Cell Culture and Treatment:
-
Seed the chosen cancer cell line (e.g., HCT116) and grow to 80-90% confluency.
-
Treat cells with a range of concentrations of "this compound" and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating and Lysis:
-
Wash and resuspend the cells in PBS supplemented with protease and phosphatase inhibitors.
-
Heat the cell suspensions at a specific temperature (e.g., 52°C) for 3 minutes, followed by rapid cooling on ice.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
-
Protein Quantification and Western Blotting:
-
Separate the soluble fraction (containing stabilized protein) from the aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantify the protein concentration of the supernatant.
-
Perform SDS-PAGE and Western blotting with primary antibodies against CDK7 and a loading control (e.g., β-actin).[4]
-
-
Data Analysis:
-
Quantify the band intensities for CDK7 and the loading control.
-
Normalize the CDK7 band intensity to the loading control.
-
Plot the normalized CDK7 signal as a function of the "this compound" concentration to determine the EC50 value.[4]
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is based on Promega's NanoBRET™ TE Intracellular Kinase Assay.[6][7]
-
Cell Preparation:
-
Assay Procedure:
-
Signal Measurement and Analysis:
Western Blot Analysis of Downstream CDK7 Targets
This experiment aims to demonstrate that "this compound" inhibits the phosphorylation of known downstream targets of CDK7.[1][10]
-
Cell Treatment and Lysis:
-
Seed cells and treat with a range of concentrations of "this compound" and a vehicle control for a predetermined time (e.g., 6 hours).[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-RNA Polymerase II CTD (Ser5 and Ser7), total RNA Polymerase II, phospho-CDK2 (T160), total CDK2, and a loading control (e.g., tubulin or actin).[10][11]
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify the changes in the phosphorylation levels of the target proteins relative to the total protein and the loading control. A decrease in the phosphorylation of these substrates upon treatment with "this compound" indicates target engagement and functional inhibition of CDK7.
-
By employing a combination of these orthogonal methods, researchers can confidently validate the on-target engagement of "this compound" and build a strong foundation for its further development as a therapeutic agent or research tool.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CETSA [cetsa.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. NanoLuc®-CDK7 Fusion Vector [promega.sg]
- 8. NanoBRET® Target Engagement CDK Selectivity Systems [worldwide.promega.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the transcriptional kinase CDK7 overcomes therapeutic resistance in HER2-positive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
A Head-to-Head Comparison of CDK7 Inhibitors: SY-1365 vs. THZ1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), SY-1365 and THZ1. This analysis is supported by experimental data to delineate their performance and potential as therapeutic agents.
Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] Inhibition of CDK7 offers a promising strategy to disrupt these fundamental processes in cancer cells. SY-1365 and THZ1 are two well-characterized, selective, and covalent inhibitors of CDK7 that have been extensively studied in preclinical models. While both compounds target the same kinase, they exhibit distinct profiles in terms of potency, selectivity, and metabolic stability.[1][3]
Mechanism of Action: Covalent Inhibition of CDK7
Both SY-1365 and THZ1 act as covalent inhibitors of CDK7. They form an irreversible bond with a cysteine residue (Cys312) located near the ATP-binding pocket of the CDK7 enzyme.[1][4] This covalent modification leads to the inactivation of the kinase, thereby blocking its downstream signaling pathways.
The primary functions of CDK7 are to act as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs involved in cell cycle progression, and as a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for transcription initiation and elongation.[1][2] By inhibiting CDK7, both SY-1365 and THZ1 disrupt these processes, leading to cell cycle arrest and suppression of the transcription of key oncogenes, ultimately inducing apoptosis in cancer cells.[1][5]
Performance and Efficacy: A Comparative Analysis
SY-1365 was developed through the optimization of the THZ1 scaffold with the goal of improving its drug-like properties for clinical investigation.[1] Preclinical studies have demonstrated that SY-1365 is more potent, selective, and metabolically stable than its predecessor, THZ1.[1][3]
Biochemical Potency and Selectivity
A direct comparison of the biochemical activity of SY-1365 and THZ1 reveals the enhanced potency and selectivity of SY-1365. While both are potent inhibitors of CDK7, SY-1365 exhibits a more favorable selectivity profile against other closely related kinases.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes | Reference |
| SY-1365 | CDK7 | 369 (at 2 mM ATP) | IC50 > 2 µM for other CDKs including CDK2, CDK9, and CDK12. In a kinome scan of 468 kinases, only 8 were inhibited by >90% at 1 µM. | [1][3] |
| THZ1 | CDK7 | 3.2 | Also inhibits CDK12 and CDK13 at higher concentrations. KiNativ profiling showed inhibition of other kinases like JNKs and TBK1 at 1 µM. | [4][6][7] |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration. The data presented here is for comparative purposes.
Cellular Activity
In cellular assays, both SY-1365 and THZ1 have demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, with IC50 values often in the nanomolar range.[1][8] SY-1365 has shown particular efficacy in models of triple-negative breast cancer (TNBC), ovarian cancer, and acute myeloid leukemia (AML).[9][10] Similarly, THZ1 has shown strong anti-tumor effects in T-cell acute lymphoblastic leukemia (T-ALL), small-cell lung cancer (SCLC), and multiple myeloma.[6][11]
Studies directly comparing the two compounds in living cells have shown that SY-1365 achieves target engagement at lower concentrations than THZ1.[1]
In Vivo Efficacy
Both SY-1365 and THZ1 have demonstrated significant anti-tumor activity in various xenograft models.
-
SY-1365: In preclinical models of AML and TNBC, intravenous administration of SY-1365 led to dose-dependent tumor growth inhibition, including complete tumor regressions.[9][12] Dosing regimens ranging from daily to weekly have been explored, with bi-weekly dosing showing substantial anti-tumor effects.[9][12]
-
THZ1: In a T-ALL xenograft model, twice-daily intraperitoneal or intravenous administration of THZ1 at 10 mg/kg significantly reduced tumor burden and improved survival.[5][11] THZ1 has also shown efficacy in urothelial carcinoma and multiple myeloma xenograft models.[13][14]
It is important to note that THZ1 has been reported to have poor metabolic stability, which may limit its in vivo investigations.[3] SY-1365 was designed to have improved pharmacokinetic properties.[3]
Clinical Development
SY-1365 advanced to Phase 1 clinical trials for patients with advanced solid tumors, including ovarian and breast cancer.[1] However, in 2019, further development of SY-1365 was discontinued. The decision was based on initial clinical data that did not support an optimal profile for patients, particularly with an increasing focus on orally available targeted agents.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate CDK7 inhibitors. Specific details may vary between studies.
In Vitro Kinase Assay (Luminescence-based)
This assay measures the direct inhibitory effect of a compound on CDK7 kinase activity.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (SY-1365 or THZ1) in a suitable buffer.
-
Dilute recombinant human CDK7/Cyclin H/MAT1 enzyme complex to a working concentration.
-
Prepare a substrate solution containing a peptide substrate (e.g., derived from the Pol II CTD) and ATP at a concentration close to the K_m of CDK7.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the diluted CDK7 enzyme and pre-incubate briefly.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™). The luminescent signal is proportional to kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
This assay assesses the effect of the inhibitor on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the inhibitor for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., resazurin (B115843) or CellTiter-Glo®) and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence, which correlates with the number of viable cells. Calculate the IC50 value from the dose-response curve.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CDK7 inhibitors in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Monitoring:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Visualizing the CDK7 Signaling Pathway and Experimental Workflows
Caption: The dual role of CDK7 in cell cycle and transcription, and its inhibition by SY-1365 and THZ1.
Caption: A typical preclinical workflow for the evaluation of CDK7 inhibitors like SY-1365 and THZ1.
Conclusion
Both SY-1365 and THZ1 are potent covalent inhibitors of CDK7 that have demonstrated significant anti-cancer activity in preclinical models. SY-1365 was developed as a more drug-like successor to THZ1, exhibiting improved potency, selectivity, and metabolic stability. While the clinical development of SY-1365 was halted, the extensive preclinical data available for both compounds provide a valuable resource for researchers in the field of transcription and cell cycle biology, and for the ongoing development of next-generation CDK7 inhibitors. The experimental protocols and comparative data presented in this guide offer a framework for the continued investigation and evaluation of novel therapeutics targeting this critical oncogenic kinase.
References
- 1. scispace.com [scispace.com]
- 2. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. apexbt.com [apexbt.com]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 11. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of a Representative CDK7 Ligand Against Other Cyclin-Dependent Kinases
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor IIH (TFIIH), it phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation. Given its central role in these fundamental cellular processes, the development of selective CDK7 inhibitors is a promising avenue for cancer therapy.
This guide provides a comparative analysis of the selectivity of a representative CDK7 ligand against other key cyclin-dependent kinases: CDK2, CDK9, and CDK12. As specific data for a compound literally named "CDK7 ligand 2" is not publicly available, this guide will utilize data from well-characterized, selective CDK7 inhibitors such as YKL-5-124 and SY-351 to illustrate the principles and data presentation for selectivity profiling.
Quantitative Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of a representative selective CDK7 inhibitor against CDK7, CDK2, CDK9, and CDK12. A lower IC50 value indicates greater potency. The selectivity is determined by the ratio of IC50 values of the off-target kinases to the primary target (CDK7).
| Kinase Target | Representative CDK7 Inhibitor IC50 (nM) | Notes |
| CDK7 | < 10 | Primary Target |
| CDK2 | > 1000 | High selectivity over CDK2 is a key feature of selective CDK7 inhibitors. |
| CDK9 | > 1000 | Demonstrates significant selectivity against this transcription-related kinase. |
| CDK12 | ~ 40-200 | Some potent covalent CDK7 inhibitors show activity against the closely related CDK12.[1] |
Note: The IC50 values presented are representative examples based on publicly available data for selective CDK7 inhibitors like YKL-5-124 and SY-351 to illustrate a typical selectivity profile. Actual values can vary based on the specific compound and assay conditions.
Experimental Protocols
A thorough assessment of a kinase inhibitor's selectivity is critical for its development as a therapeutic agent. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Assay for Selectivity Profiling
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Objective: To quantify the potency and selectivity of an inhibitor against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (CDK7, CDK2, CDK9, CDK12)
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay System (Promega)
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates (for radiometric assay)
-
Luminometer (for ADP-Glo™ assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In the wells of a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
For a radiometric assay, initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC₅₀.[2][3]
-
For the ADP-Glo™ assay, initiate the reaction by adding a mixture of the substrate and ATP.
-
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity in each well using a scintillation counter.[2]
-
ADP-Glo™ Assay: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Measure the luminescence using a luminometer. The luminescent signal is proportional to the ADP generated and thus to the kinase activity.[4]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathways
The following diagram illustrates the distinct roles of CDK7, CDK2, CDK9, and CDK12 in the cell cycle and transcription.
Experimental Workflow
The diagram below outlines the workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldwide.promega.com [worldwide.promega.com]
Evaluating the efficacy of "CDK7 ligand 2"-based PROTACs against small molecule inhibitors
An in-depth comparison of "CDK7 ligand 2"-based PROTACs and traditional small molecule inhibitors reveals a paradigm shift in therapeutic strategy, moving from simple inhibition to targeted elimination of Cyclin-Dependent Kinase 7 (CDK7). This guide provides researchers, scientists, and drug development professionals with a comprehensive evaluation of these two modalities, supported by experimental data and detailed protocols.
The therapeutic targeting of CDK7, a critical regulator of the cell cycle and transcription, is a promising frontier in oncology. While small molecule inhibitors have paved the way, a newer technology, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and potentially more potent mechanism of action. This comparison guide evaluates the efficacy of a leading "this compound"-based PROTAC, JWZ-5-13, against well-established small molecule inhibitors such as THZ1 and SY-5609.
Executive Summary: Inhibition vs. Elimination
Small molecule inhibitors function by binding to the active site of a target protein, thereby blocking its activity. In contrast, PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, marking it for degradation by the cell's proteasome. This fundamental difference in their mechanism of action leads to several key distinctions in their therapeutic profiles. PROTACs can offer a more sustained and potent effect at lower concentrations, and may overcome resistance mechanisms that affect traditional inhibitors.[1][2][3]
Quantitative Data Presentation
The following tables summarize the comparative performance of the CDK7 PROTAC JWZ-5-13 and representative small molecule inhibitors based on available preclinical data.
Table 1: In Vitro Potency and Degradation Efficiency
| Compound | Type | Target | IC50 (nM) | DC50 (nM) | Dmax (%) | Cell Lines Tested |
| JWZ-5-13 | PROTAC | CDK7 | 20.1[2] | < 100[2] | ~100[2] | Jurkat, OVCAR3, SUDHL, Molt4[2] |
| YKL-5-124 * | Covalent Inhibitor | CDK7 | 53.5[4] | N/A | N/A | HAP1, Jurkat[4] |
| THZ1 | Covalent Inhibitor | CDK7, CDK12, CDK13 | 3.2[5] | N/A | N/A | Various cancer cell lines |
| SY-5609 | Non-covalent Inhibitor | CDK7 | sub-nanomolar Kd | N/A | N/A | Various cancer cell lines |
*YKL-5-124 is the parent CDK7 binder for the PROTAC JWZ-5-13.[2]
Table 2: Anti-proliferative Activity
| Compound | Type | Effect on Cell Growth | Key Findings | Cell Lines Tested |
| JWZ-5-13 | PROTAC | Potent inhibition | 7-fold stronger inhibition of cell growth compared to its parent inhibitor compound.[2] | Jurkat, SUDHL5, Molt4, A549[2] |
| THZ1 | Covalent Inhibitor | Inhibition of viability, induction of apoptosis | Dose-dependent decrease in viability and increase in apoptosis.[6] | A549, H460, SKMES1[6] |
| SY-5609 | Non-covalent Inhibitor | Tumor Growth Inhibition (TGI) | ≥50% TGI in 67% of colorectal cancer PDX models.[7] Regressions observed in high-grade serous ovarian cancer and triple-negative breast cancer PDX models.[1] | Patient-Derived Xenograft (PDX) models of various solid tumors.[1][7] |
Table 3: In Vivo Pharmacokinetics and Efficacy
| Compound | Type | Route of Administration | Bioavailability | Key In Vivo Findings | Animal Model |
| JWZ-5-13 | PROTAC | Not specified | Displayed bioavailability.[8][9] | A valuable chemical probe for in vivo studies.[2] | Mice[8][9] |
| SY-5609 | Non-covalent Inhibitor | Oral | Orally bioavailable.[7] | Dose-proportional plasma exposure.[1] Significant tumor growth inhibition and regressions in multiple PDX models.[1][7] | Mice (PDX models)[1][7] |
| YKL-5-124 | Covalent Inhibitor | Intraperitoneal | Not specified | Synergistic anti-tumor effect when combined with a BRD4 inhibitor in neuroblastoma xenografts.[10] | Mice (xenograft)[10] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The dual role of the CDK7-containing CAK complex in transcription and cell cycle control.
Caption: Mechanism of action for a CDK7-targeting PROTAC leading to protein degradation.
Caption: A generalized workflow for evaluating the in vitro efficacy of PROTACs and inhibitors.
Experimental Protocols
Determination of Protein Degradation (DC50 and Dmax) by Western Blot
-
Cell Culture and Treatment: Plate cancer cells (e.g., OVCAR3, Jurkat) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., JWZ-5-13) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against CDK7 overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the CDK7 band intensity to the loading control.
-
Calculation: Calculate the percentage of CDK7 degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the percentage of degradation against the logarithm of the PROTAC concentration and use a non-linear regression model to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[11]
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cancer cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC or small molecule inhibitor to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 (concentration that inhibits 50% of cell growth).[1]
In Vivo Pharmacokinetic (PK) and Efficacy Studies
-
Animal Models: Utilize appropriate animal models, such as mice bearing patient-derived xenografts (PDX) or cell line-derived xenografts.[7][10]
-
Drug Administration: Administer the PROTAC or inhibitor via a clinically relevant route, such as oral gavage or intraperitoneal injection, at various doses and schedules (e.g., once daily for 21 days).[7]
-
Pharmacokinetic Analysis: At various time points post-administration, collect blood samples. Process the samples to plasma and analyze the drug concentration using a validated LC-MS/MS method. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[12]
-
Efficacy Evaluation: Monitor tumor volume regularly using caliper measurements. At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[1][7]
-
Pharmacodynamic (PD) Analysis: Collect tumor tissue at specified time points to assess target engagement and downstream effects. This can include measuring the levels of CDK7 protein (for PROTACs) or the phosphorylation of CDK7 substrates (for inhibitors) by Western Blot or immunohistochemistry.[1]
Conclusion
The emergence of "this compound"-based PROTACs like JWZ-5-13 represents a significant advancement in the quest to effectively target CDK7 in cancer. By inducing the degradation of the CDK7 protein, these molecules offer several potential advantages over traditional small molecule inhibitors, including increased potency, a more sustained duration of action, and the ability to overcome certain forms of drug resistance. The preclinical data presented herein demonstrates the superior anti-proliferative activity of JWZ-5-13 compared to its parent inhibitor and highlights the robust in vivo efficacy of selective CDK7 inhibitors like SY-5609. As research progresses, the catalytic, event-driven pharmacology of PROTACs may prove to be a more efficacious strategy for targeting transcription and cell cycle dysregulation in cancer, heralding a new era of targeted protein degradation therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Probe JWZ-5-13 | Chemical Probes Portal [chemicalprobes.org]
- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. JWZ-5-13 | CDK7 degrader | Probechem Biochemicals [probechem.com]
- 8. Discovery of bivalent small molecule degraders of cyclin-dependent kinase 7 (CDK7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Maze: A Comparative Guide to CDK7, CDK12, and CDK13 Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors targeting Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and the cell cycle, with its close homologs CDK12 and CDK13.
While the specific compound "CDK7 ligand 2" (also known as Compound A6) has been identified as a chemical tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading CDK7, publicly available data on its direct inhibitory activity and cross-reactivity with CDK12 and CDK13 is not available.[1][2] This guide, therefore, focuses on a selection of well-characterized inhibitors of CDK7, CDK12, and CDK13 to provide a valuable comparison of their selectivity profiles, supported by experimental data.
Comparative Inhibitor Selectivity: A Data-Driven Overview
The development of selective inhibitors for the CDK family is challenging due to the high degree of homology in their ATP-binding pockets. The following table summarizes the inhibitory activity (IC50 values) of several key compounds against CDK7, CDK12, and CDK13, offering a clear comparison of their selectivity. Lower IC50 values indicate higher potency.
| Compound | Target(s) | CDK7 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Reference |
| THZ1 | Covalent CDK7/12/13 | Potent | Potent | Potent | [3][4] |
| THZ531 | Covalent CDK12/13 | 8,500 | 158 | 69 | [5] |
| SY-1365 | Covalent CDK7 | Potent (Selective) | >10,000 | >10,000 | [6][7] |
| BSJ-4-116 | CDK12 Degrader | - | (Degrader) | - |
Note: "Potent" indicates significant inhibitory activity, though specific IC50 values may vary across different assays and are not always publicly disclosed in initial reports. "-" indicates that the primary mechanism is not direct inhibition or data is not available.
Signaling Pathways of Transcriptional CDKs
CDK7, CDK12, and CDK13 are key players in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). Their coordinated activity ensures proper transcription initiation, elongation, and processing.
Experimental Protocols for Kinase Inhibition Assays
The determination of inhibitor selectivity and potency relies on robust biochemical and cell-based assays. Below are detailed methodologies for commonly employed techniques.
In Vitro Kinase Assays
1. Radiometric Kinase Assay (Gold Standard)
-
Principle: This assay directly measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by the kinase.
-
Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase (CDK7, CDK12, or CDK13), a suitable substrate (e.g., a peptide containing the CTD sequence), and the test inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding a reaction buffer containing MgCl₂, unlabeled ATP, and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. After washing away unincorporated [γ-³³P]ATP, the radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
2. Fluorescence/Luminescence-Based Kinase Assays (High-Throughput)
-
Principle: These assays measure either the amount of ADP produced (a universal product of kinase reactions) or the amount of remaining ATP.
-
Example (ADP-Glo™ Kinase Assay):
-
Kinase Reaction: Perform the kinase reaction as described for the radiometric assay, but using only unlabeled ATP.
-
ADP to ATP Conversion: After the kinase reaction, add an ADP-Glo™ reagent that contains an enzyme to convert the produced ADP into ATP.
-
Luminescence Detection: Add a detection reagent containing luciferase and luciferin. The amount of light produced is proportional to the amount of ADP generated in the initial kinase reaction.
-
Data Analysis: A higher luminescent signal indicates higher kinase activity. IC50 values are determined by measuring the reduction in luminescence in the presence of the inhibitor.
-
Cell-Based Kinase Assays
1. NanoBRET™ Target Engagement Assay
-
Principle: This assay measures the binding of an inhibitor to its target kinase within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase's active site.
-
Protocol:
-
Cell Preparation: Genetically engineer cells to express the target kinase (CDK7, CDK12, or CDK13) fused to a NanoLuc® luciferase tag.
-
Treatment: Treat the cells with the test inhibitor at various concentrations.
-
Probe Addition: Add a cell-permeable fluorescent tracer that also binds to the active site of the target kinase.
-
BRET Measurement: Add the NanoLuc® substrate to generate luminescence. If the fluorescent tracer is bound to the luciferase-tagged kinase, BRET will occur.
-
Competitive Displacement: The test inhibitor will compete with the fluorescent tracer for binding to the kinase. This competition leads to a decrease in the BRET signal.
-
Data Analysis: The degree of BRET reduction is proportional to the inhibitor's binding affinity for the target kinase in a cellular environment.[1]
-
Experimental Workflow for Assessing Kinase Inhibitor Selectivity
The process of evaluating a new kinase inhibitor involves a series of well-defined steps to determine its potency and selectivity.
References
- 1. Discovery of bivalent small molecule degraders of cyclin-dependent kinase 7 (CDK7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. CA2982862A1 - Preparation and use of kinase inhibitor - Google Patents [patents.google.com]
- 6. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule degraders for modulating cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling CDK7 Inhibition: A Comparative Guide to Downstream Phosphorylation Analysis
For researchers, scientists, and drug development professionals, confirming the on-target effects of Cyclin-Dependent Kinase 7 (CDK7) inhibitors is a critical step in preclinical evaluation. This guide provides a comparative analysis of methods to confirm CDK7 inhibition by assessing the phosphorylation of its key downstream targets, CDK1 and CDK2, supported by experimental data and detailed protocols.
CDK7, a core component of the CDK-activating kinase (CAK) complex, plays a pivotal role in cell cycle progression and transcriptional regulation. It directly phosphorylates and activates other CDKs, including CDK1 and CDK2, which are essential for the G2/M and G1/S transitions, respectively.[1][2] Therefore, a reduction in the phosphorylation of CDK1 at threonine 161 (p-CDK1 Thr161) and CDK2 at threonine 160 (p-CDK2 Thr160) serves as a reliable biomarker for CDK7 inhibitor activity.[3][4]
Comparative Analysis of CDK7 Inhibitor Effects on Downstream Targets
The efficacy of CDK7 inhibitors can be quantified by measuring the dose-dependent decrease in CDK1 and CDK2 phosphorylation. The following table summarizes a compilation of experimental data from various studies, showcasing the impact of different CDK7 inhibitors on these key downstream markers.
| CDK7 Inhibitor | Cell Line | Treatment Time (hours) | Analyzed Target | IC50 / Effective Concentration | Observed Effect on Phosphorylation | Reference |
| YKL-5-124 | HAP1 | 6 | p-CDK1 (Thr161) | 100 nM | Dose-dependent decrease | [5] |
| 6 | p-CDK2 (Thr160) | 100 nM | Dose-dependent decrease | [5] | ||
| THZ1 | NB cells | 6 | p-CDK1 (Thr161) | 100 nM | Dose-dependent decrease | [5] |
| 6 | p-CDK2 (Thr160) | 100 nM | Dose-dependent decrease | [5] | ||
| SY-1365 | MCF7 | Not Specified | p-CDK1 (T161) | 50 nM | Rescue of suppression with C312S CDK7 mutation | [2] |
| Not Specified | p-CDK2 (T160) | 50 nM | Rescue of suppression with C312S CDK7 mutation | [2] | ||
| Compound 22 | MV4-11 | 24 | p-CDK1 (T161) | Not Specified | Significant inhibition | [6] |
| 24 | p-CDK2 (T160) | Not Specified | Significant inhibition | [6] | ||
| 1-NMPP1 | Cdk7as/as HCT116 | 14 | p-CDK1 (P-T161) | ~1 µM | Dose-dependent decrease | [3] |
| 14 | p-CDK2 (P-T160) | ~1 µM | Dose-dependent decrease | [3] |
Alternative Methods for Confirming CDK7 Inhibition
While monitoring p-CDK1 and p-CDK2 is a direct measure of CAK activity, other methods can corroborate CDK7 inhibition and provide a more comprehensive understanding of the inhibitor's cellular effects.
| Assay Type | Principle | Readout | Advantages | Disadvantages |
| RNA Polymerase II CTD Phosphorylation | CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at Ser2, Ser5, and Ser7. | Western blot analysis of p-Pol II (Ser2, Ser5, Ser7). | Direct measure of CDK7's transcriptional role. | Can be influenced by other kinases. |
| Cell Viability/Proliferation Assays | Inhibition of CDK7-mediated transcription of essential genes leads to decreased cell proliferation. | IC50 values from assays like CellTiter-Glo or resazurin. | Functional readout of inhibitor's anti-proliferative effect. | Indirect measure of CDK7 inhibition. |
| Cell Cycle Analysis | CDK7 inhibition leads to cell cycle arrest, typically at the G1/S and G2/M phases. | Flow cytometry analysis of DNA content. | Provides information on the functional consequence of CDK inhibition. | Does not directly measure kinase activity. |
| Apoptosis Assays | Suppression of anti-apoptotic proteins by CDK7 inhibitors induces apoptosis. | Annexin V/PI staining, Western blot for cleaved PARP/caspases. | Confirms cytotoxic effect of the inhibitor. | Downstream effect, may not be specific to CDK7 inhibition alone. |
Experimental Protocols
Western Blot Analysis for Phosphorylated CDK1 and CDK2
This protocol outlines the key steps for assessing the phosphorylation status of CDK1 and CDK2 in response to CDK7 inhibitor treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the CDK7 inhibitor or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-CDK1 (Thr161), p-CDK2 (Thr160), total CDK1, and total CDK2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
In Vitro Kinase Assay (ADP-Glo™ Assay)
This biochemical assay directly measures the enzymatic activity of CDK7 and its inhibition by a test compound.
-
Reagent Preparation:
-
Prepare a serial dilution of the CDK7 inhibitor in kinase assay buffer.
-
Dilute the recombinant CDK7/Cyclin H/MAT1 enzyme to the desired concentration.
-
Prepare a substrate/ATP mixture containing a suitable peptide substrate and ATP.
-
-
Kinase Reaction:
-
Add the diluted CDK7 inhibitor or vehicle control to the wells of a 96-well plate.
-
Add the diluted CDK7 enzyme to each well.
-
Initiate the reaction by adding the Substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "CDK7 ligand 2" Against Clinically Tested CDK7 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling target due to its dual role in regulating the cell cycle and transcription. This guide provides a comparative analysis of "CDK7 ligand 2" and clinically tested CDK7 inhibitors, offering a resource for researchers engaged in the development of novel cancer therapies.
It is critical to note at the outset that "this compound," also identified as compound A6, is a synthetic intermediate developed for the creation of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Published research to date has focused on its use in generating these bivalent molecules and does not include data on its intrinsic inhibitory activity (e.g., IC50 or Ki values) against CDK7.[1][2][3] Therefore, a direct quantitative performance comparison with clinically evaluated inhibitors is not feasible based on publicly available information.
This guide will focus on a detailed comparison of three prominent clinically tested CDK7 inhibitors: Samuraciclib (CT7001), Mevociclib (SY-1365), and SY-5609.
Overview of Clinically Tested CDK7 Inhibitors
Samuraciclib, Mevociclib, and SY-5609 have progressed to clinical trials, demonstrating the therapeutic potential of targeting CDK7. These inhibitors exhibit distinct mechanisms of action and biochemical profiles.
Quantitative Performance Data
The following tables summarize the key performance metrics for the clinically tested CDK7 inhibitors based on available preclinical data.
Table 1: Biochemical Potency of Clinically Tested CDK7 Inhibitors
| Compound | Target | Mechanism of Action | IC50 (nM) | Ki (nM) | KD (nM) |
| Samuraciclib (CT7001) | CDK7 | ATP-competitive, Non-covalent | 41 | - | - |
| Mevociclib (SY-1365) | CDK7 | Covalent | 20 | 17.4 | - |
| SY-5609 | CDK7 | Non-covalent | - | - | 0.065 |
Table 2: Selectivity Profile of Clinically Tested CDK7 Inhibitors
| Compound | CDK1 (IC50/Ki, nM) | CDK2 (IC50/Ki, nM) | CDK5 (IC50/Ki, nM) | CDK9 (IC50/Ki, nM) | CDK12 (Ki, nM) |
| Samuraciclib (CT7001) | ~1845 (45-fold selective) | 578 (15-fold selective) | ~9430 (230-fold selective) | ~1230 (30-fold selective) | - |
| Mevociclib (SY-1365) | >2000 | >2000 | - | >2000 | - |
| SY-5609 | - | 2600 | - | 960 | 870 |
Table 3: Cellular Activity and In Vivo Efficacy of Clinically Tested CDK7 Inhibitors
| Compound | Cell Growth Inhibition (GI50/EC50) | In Vivo Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Samuraciclib (CT7001) | 0.2-0.3 µM (Breast cancer cell lines) | MCF7 Xenografts | 100 mg/kg, oral, daily | 60% at day 14 |
| Mevociclib (SY-1365) | Low nM EC50 in various solid tumor cell lines | TNBC PDX models | 20 mg/kg, i.v., biw | Significant TGI |
| SY-5609 | 5.6 nM EC50 (HCC70 cells) | HCC70 Xenografts | 2 mg/kg, oral, daily | Tumor regression |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assay (IC50/Ki Determination)
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a derivative of the RNA Polymerase II C-terminal domain)
-
Test compound (e.g., Samuraciclib, SY-1365, SY-5609) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the assay plate.
-
Prepare a kinase/substrate mixture in kinase buffer and add it to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Ki values can be determined using the Cheng-Prusoff equation if the ATP concentration and its Km are known.
Cell Proliferation Assay (GI50/EC50 Determination)
Objective: To assess the effect of a CDK7 inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, HCC70)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or WST-8/CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the diluted compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or EC50 value.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a CDK7 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
Test compound formulated for the appropriate route of administration (oral or intravenous)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion
While "this compound" serves as a valuable chemical tool for the development of PROTACs, the lack of direct inhibitory data precludes its performance comparison with clinically tested CDK7 inhibitors. In contrast, Samuraciclib (CT7001), Mevociclib (SY-1365), and SY-5609 have demonstrated potent and selective inhibition of CDK7, leading to anti-proliferative effects in cancer cells and tumor growth inhibition in preclinical models. This guide provides a summary of their key characteristics to inform ongoing research and development efforts in the field of CDK7-targeted cancer therapy. Researchers are encouraged to consult the primary literature for more in-depth information on these compounds and their clinical development.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
